molecular formula C7H7N3 B096893 4-Hydrazinylbenzonitrile CAS No. 17672-27-4

4-Hydrazinylbenzonitrile

Cat. No.: B096893
CAS No.: 17672-27-4
M. Wt: 133.15 g/mol
InChI Key: DZUUSHCOMPROCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-6-1-3-7(10-9)4-2-6/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUUSHCOMPROCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342685
Record name 4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-27-4
Record name 4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Hydrazinylbenzonitrile: Structural Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is an aromatic organic compound with the chemical formula C₇H₇N₃. Its structure, incorporating a reactive hydrazine group and a cyano moiety on a benzene ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of the structural properties, analysis, and synthesis of this compound, with a focus on its applications in medicinal chemistry and drug development. The hydrazine functional group serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1]

Physicochemical Properties

The hydrochloride salt of this compound is the more common commercially available form due to its increased stability.[1] The properties of both the free base and its hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₇H₇N₃[2]C₇H₈ClN₃[3]
Molecular Weight 133.15 g/mol [2]169.61 g/mol [3]
Appearance -Pale orange to brown powder[3]
Melting Point Not reported241-244 °C (decomposes)[3]
Boiling Point Not reported325.9 °C at 760 mmHg (predicted)[4]
Solubility Not reportedSoluble in methanol[3]

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The protons of the hydrazine group (-NHNH₂) are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift. The carbon bearing the hydrazine group would also have a distinct chemical shift.
IR Spectroscopy A sharp, intense absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.[5] N-H stretching vibrations from the hydrazine group would be observed in the region of 3200-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 133 for the free base. Fragmentation patterns would likely involve the loss of nitrogen and the cyano group.

X-ray Crystallography

As of the latest available data, the crystal structure of this compound has not been reported. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and well-established method for the synthesis of this compound hydrochloride involves the reduction of the corresponding diazonium salt derived from 4-aminobenzonitrile.[3]

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Tin(II) Chloride Dihydrate

  • Water

  • Diethyl Ether

  • Aqueous Ethanol

Procedure: [3]

  • A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated hydrochloric acid (e.g., 550 mL) and cooled to between -5 and 0 °C.

  • An aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) is added dropwise to the suspension while maintaining the temperature below 0 °C to form the 4-cyanobenzenediazonium chloride intermediate.

  • In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is then slowly added to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 0 °C.

  • The reaction mixture is stirred for an additional 15 minutes, during which a white precipitate of this compound hydrochloride forms.

  • The precipitate is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization from aqueous ethanol.

The following diagram illustrates the general workflow for the synthesis of this compound Hydrochloride.

SynthesisWorkflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Workup & Purification A 4-Aminobenzonitrile in conc. HCl C 4-Cyanobenzenediazonium Chloride A->C < 0 °C B NaNO2 (aq) B->C E This compound HCl C->E < 0 °C D SnCl2 in conc. HCl D->E F Filtration E->F G Washing (Diethyl Ether) F->G H Recrystallization (aq. Ethanol) G->H BioactivityPathway A This compound C Hydrazone Derivatives A->C Condensation Reaction B Aldehydes / Ketones B->C D Biological Screening C->D E Lead Compounds for Drug Development D->E

References

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylbenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-Hydrazinylbenzonitrile Hydrochloride (also known as 4-Cyanophenylhydrazine Hydrochloride), a key intermediate in the pharmaceutical and chemical industries.[1] This guide details the core reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Core Reaction Mechanism

The synthesis of this compound hydrochloride is a well-established, two-step process.[1] It begins with the diazotization of 4-aminobenzonitrile to form a diazonium salt, which is a highly versatile intermediate.[1] This is followed by the reduction of the diazonium salt to yield the final hydrazine product.[1]

Step 1: Diazotization of 4-Aminobenzonitrile

The first critical stage is the conversion of the primary aromatic amine, 4-aminobenzonitrile, into a diazonium salt.[1] This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically concentrated hydrochloric acid (HCl).[1]

The mechanism involves:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Electrophilic Attack: The nucleophilic amino group of 4-aminobenzonitrile attacks the nitrosonium ion.[1]

  • Proton Transfer and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the 4-cyanobenzenediazonium chloride intermediate.[1]

Strict temperature control is paramount during this process. The reaction must be maintained at low temperatures (-15°C to 0°C) to prevent the unstable diazonium salt from decomposing, which could lead to the formation of unwanted by-products and a lower yield.[1][2]

Step 2: Reduction of the Diazonium Salt

The second stage involves the reduction of the 4-cyanobenzenediazonium chloride intermediate. A strong reducing agent, most commonly tin(II) chloride dihydrate (stannous chloride, SnCl₂·2H₂O) in an acidic medium, is used for this transformation.[1][3] The reduction proceeds via a two-electron transfer mechanism, converting the diazonium group into the corresponding hydrazine.[1] The final product is isolated as a hydrochloride salt, which enhances its stability.[1]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 4-Aminobenzonitrile intermediate 4-Cyanobenzenediazonium Chloride start->intermediate 1. NaNO₂, HCl 2. -5 to 0°C product This compound Hydrochloride intermediate->product 1. SnCl₂·2H₂O, HCl 2. < 0°C

Caption: Overall synthesis pathway for this compound hydrochloride.

Detailed Experimental Protocols

The following protocol is a standard procedure for the synthesis of this compound hydrochloride from 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

  • Ethanol

Protocol:

Part A: Diazotization

  • Suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) in a suitable reaction vessel equipped with a stirrer.[4][5]

  • Cool the stirring suspension to a temperature between -15°C and -10°C using an ice-salt bath.[3]

  • In a separate beaker, dissolve sodium nitrite (31.5 g, 457 mmol) in water (200 mL) and pre-cool the solution.[3][4]

  • Slowly add the cold aqueous sodium nitrite solution dropwise to the suspension, ensuring the internal temperature of the reaction mixture is maintained below -10°C.[3]

  • After the addition is complete, the reaction mixture can be quickly filtered to remove any solids.[3]

Part B: Reduction

  • In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL).[3][4]

  • Cool this solution to -20°C.[3]

  • Add the previously prepared cold diazonium salt solution portionwise to the tin(II) chloride solution while stirring vigorously, maintaining the temperature below -10°C.[3]

  • Continue to stir the reaction mixture for an additional 15 minutes at a temperature between -10°C and 0°C.[3][4]

Part C: Isolation and Purification

  • Collect the resulting white precipitate by vacuum filtration.[4][6]

  • Wash the precipitate thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove impurities.[3]

  • Dry the collected solid. The crude product can be further purified by recrystallization from a solvent mixture such as aqueous ethanol (1:1).[3][4]

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification a Suspend 4-aminobenzonitrile in conc. HCl b Cool to -15°C a->b c Prepare cold NaNO₂ solution b->c d Add NaNO₂ solution dropwise (T < -10°C) c->d e Form 4-cyanobenzenediazonium chloride d->e g Add diazonium salt solution to SnCl₂ (T < -10°C) e->g Transfer intermediate f Prepare cold SnCl₂ solution in conc. HCl f->g h Stir for 15 minutes g->h i Precipitation of product h->i j Filter the white precipitate i->j Collect solid k Wash with diethyl ether j->k l Recrystallize from aqueous ethanol k->l m Dry the final product l->m

Caption: Experimental workflow for the synthesis of this compound HCl.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Starting Material
4-Aminobenzonitrile (Mass)50 g[4]
4-Aminobenzonitrile (Moles)423 mmol[3][4]
Reagents
Sodium Nitrite (Mass)31.5 g[3][4]
Sodium Nitrite (Moles)457 mmol[3][4]
Tin(II) Chloride Dihydrate (Mass)477 g[3][4]
Tin(II) Chloride Dihydrate (Moles)2.1 mol[3][4]
Product
This compound HCl (Yield)56 - 60 g[3][4]
This compound HCl (Yield %)78 - 84%[3][4]
Physical Properties
Melting Point234-237 °C[3][4]
AppearanceWhite precipitate/powder[4]

Visualization of Diazotization Mechanism

The diazotization reaction is initiated by the formation of the nitrosonium ion, which acts as the key electrophile.

Diazotization_Mechanism Mechanism of Diazotization cluster_nitrosonium Formation of Nitrosonium Ion cluster_reaction Reaction with Amine NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium Ion) + H₂O H2NO2_plus->NO_plus - H₂O Intermediate1 Ar-NH₂⁺-NO Amine 4-Aminobenzonitrile (Ar-NH₂) Amine->Intermediate1 + NO⁺ Intermediate2 Ar-NH-N=O Intermediate1->Intermediate2 - H⁺ Diazonium 4-Cyanobenzenediazonium Chloride (Ar-N₂⁺ Cl⁻) Intermediate2->Diazonium Proton transfers & -H₂O

Caption: Mechanism for the diazotization of 4-aminobenzonitrile.

References

A Technical Guide to the Chemical Characteristics of 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and applications of 4-Hydrazinylbenzonitrile (also known as 4-Cyanophenylhydrazine). Primarily available and handled as its more stable hydrochloride salt, this compound is a pivotal intermediate in various fields, including medicinal chemistry, agrochemical synthesis, and materials science. This guide consolidates critical data on its physicochemical properties, spectral information, and safety protocols. Detailed experimental procedures for its synthesis and subsequent reactions are provided, supplemented by workflow and pathway diagrams to support researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an aromatic compound featuring both a hydrazine (-NHNH₂) and a nitrile (-C≡N) functional group. Its hydrochloride salt (CAS No. 2863-98-1) is the most common commercial form due to its enhanced stability and solubility in aqueous solutions.[1]

Table 1: Identifiers and Nomenclature

Identifier This compound Hydrochloride This compound (Free Base)
CAS Number 2863-98-1[2][3] 17672-27-4[4]
Molecular Formula C₇H₈ClN₃[2][3] C₇H₇N₃[4]
Molecular Weight 169.61 g/mol [2][3] 133.15 g/mol [4]
IUPAC Name This compound;hydrochloride[3] This compound[4]
Synonyms 4-Cyanophenylhydrazine HCl, (4-Cyanophenyl)hydrazine hydrochloride, 4-Hydrazinobenzonitrile hydrochloride[1][5] 4-Cyanophenylhydrazine, (p-Cyanophenyl)hydrazine[4]
SMILES C1=CC(=CC=C1C#N)NN.Cl[3] C1=CC(=CC=C1C#N)NN[4]

| InChIKey | UXDLLFIRCVPPQP-UHFFFAOYSA-N[2][3] | DZUUSHCOMPROCJ-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Pale orange to brown powder; White to off-white solid [1][2]
Melting Point 241-244 °C (decomposes) [2]
Solubility Soluble in methanol and water [1][2]
Sensitivity Moisture Sensitive [2]
Storage Store in a dark, dry place at room temperature [2]
Hydrogen Bond Donor Count 3 [3]
Hydrogen Bond Acceptor Count 3 [3]
Rotatable Bond Count 1 [3]

| Topological Polar Surface Area | 61.8 Ų |[3] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following data is reported for its hydrochloride salt.

Table 3: Spectral Data for this compound Hydrochloride

Technique Data Source(s)
¹H NMR (250 MHz, DMSO-d₆) δ: 10.50 (3H, broad s, -N⁺H₃), 9.10 (1H, broad s, -NH-), 7.71 (2H, d, J=8.8 Hz, Ar-H), 7.03 (2H, d, J=8.8 Hz, Ar-H) [6]

| Mass Spectrometry | m/z (CI): 132 (M⁺ - 1, referring to the free base) |[6] |

Reactivity and Chemical Profile

The utility of this compound stems from its dual-functional nature, which allows for a wide range of chemical transformations.[7]

  • Hydrazine Group (-NHNH₂): This group is a potent nucleophile and is central to the molecule's reactivity. It readily participates in condensation reactions with aldehydes and ketones to form stable hydrazones.[8] Furthermore, it is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as pyrazoles, indazoles, and triazoles, through various cyclization reactions.[7]

  • Nitrile Group (-C≡N): The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities, further expanding the synthetic possibilities.[7]

G main This compound hydrazine Hydrazine Group (-NHNH₂) main->hydrazine Nucleophilic Reactions nitrile Nitrile Group (-C≡N) main->nitrile Versatile Transformations hydrazones Hydrazones hydrazine->hydrazones + Aldehyde/Ketone heterocycles Heterocycles (Indoles, Pyrazoles, etc.) hydrazine->heterocycles Cyclization (e.g., Fischer Indole Synthesis) derivatives Other Derivatives (Carboxylic Acids, Amines, etc.) nitrile->derivatives Hydrolysis, Reduction, etc.

Caption: Reactivity profile of this compound.

Key Applications and Signaling Pathway Relevance

The versatile chemical nature of this compound makes it a valuable building block across multiple industries.

  • Medicinal Chemistry: It is a crucial intermediate in the synthesis of pharmacologically active molecules.[7] Its application enables the efficient construction of diverse molecular scaffolds for drug discovery libraries targeting oncology, infectious diseases, and neurological disorders.[9] A notable example is its use as a precursor in the Fischer indole synthesis step for the manufacturing of the antidepressant drug Vilazodone.[8]

  • Agrochemicals: The heterocyclic structures derived from this compound are explored for the development of new pesticides and herbicides.[7]

  • Material Science: Its electronic properties and reactive sites are being investigated for creating novel organic electronic materials, polymers, and dyes.[7]

Research into furan-based hydrazones, which can be synthesized from precursors like this compound, has shown promising antitumor activities. Some of these derivatives are believed to exert their antiproliferative effects by promoting the activity of PTEN (Phosphatase and tensin homolog), a critical tumor suppressor. PTEN negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently overactive in cancer, leading to uncontrolled cell proliferation.[8]

G derivative Furan-based Hydrazone (Derivative) pten PTEN (Tumor Suppressor) derivative->pten Promotes pi3k PI3K/Akt Pathway pten->pi3k Inhibits wnt Wnt/β-catenin Pathway pten->wnt Inhibits suppression Tumor Suppression pten->suppression proliferation Cancer Cell Proliferation & Survival pi3k->proliferation Promotes wnt->proliferation Promotes G start 4-Aminobenzonitrile in conc. HCl step1 Diazotization + NaNO₂(aq) -15°C to 0°C start->step1 intermediate 4-Cyanobenzenediazonium Chloride (in situ) step1->intermediate step2 Reduction + SnCl₂·2H₂O in conc. HCl < 0°C intermediate->step2 product_crude White Precipitate (Crude Product) step2->product_crude step3 Filtration & Washing (Diethyl Ether) product_crude->step3 step4 Recrystallization (Aqueous Ethanol) step3->step4 final_product Pure This compound HCl step4->final_product G cluster_reactants Reactants cluster_products Workup hydrazine This compound HCl in Solvent (e.g., EtOH) process Condensation Stir at RT or Heat Monitor by TLC hydrazine->process carbonyl Aldehyde or Ketone (+ Catalytic Acid) carbonyl->process isolation Isolation (Precipitation or Evaporation) process->isolation purification Purification (Recrystallization or Chromatography) isolation->purification final_product Pure Hydrazone Product purification->final_product

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinylbenzonitrile (also known as 4-cyanophenylhydrazine). Due to the limited availability of experimentally derived spectra for the free base, this document primarily presents data for its hydrochloride salt, this compound hydrochloride, and includes predicted Nuclear Magnetic Resonance (NMR) data. This information is crucial for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The following sections detail the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound hydrochloride shows distinct signals corresponding to the aromatic and hydrazinyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6Doublet2HAromatic protons ortho to the cyano group
~7.0Doublet2HAromatic protons ortho to the hydrazinyl group
Broad SignalSinglet3H-NH-NH₂ protons (exchangeable with D₂O)

¹³C NMR (Carbon NMR) Data (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~150Aromatic carbon attached to the hydrazinyl group
~133Aromatic carbons ortho to the cyano group
~119Cyano group carbon (-C≡N)
~115Aromatic carbons ortho to the hydrazinyl group
~105Aromatic carbon attached to the cyano group

Infrared (IR) Spectroscopy

The following IR data is for this compound hydrochloride. The vibrational frequencies of the free base are expected to be very similar. The data was obtained via Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.[1]

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)N-H stretching (hydrazinyl group)
2220-2230C≡N stretching (nitrile group)
1600-1450C=C stretching (aromatic ring)
1300-1000C-N stretching
900-675C-H bending (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sufficient amount of the analyte is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. A spectral width of around 240 ppm is common.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

  • Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is taken for reference.

Mandatory Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet or use ATR (IR) Sample->Prepare_Pellet NMR_Spectrometer NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_Spectrometer IR_Spectrometer FTIR Spectrometer Prepare_Pellet->IR_Spectrometer Process_FID Fourier Transform (FID to Spectrum) NMR_Spectrometer->Process_FID Process_Interferogram Fourier Transform (Interferogram to Spectrum) IR_Spectrometer->Process_Interferogram Analyze_NMR Analyze NMR Spectra (Chemical Shift, Integration, Multiplicity) Process_FID->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) Process_Interferogram->Analyze_IR Structure_Elucidation Structure Elucidation and Verification Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data for Structural Confirmation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR provides info on C_NMR ¹³C NMR (Carbon Backbone) Molecule->C_NMR provides info on IR_Spec IR Spectrum (Functional Groups) Molecule->IR_Spec provides info on H_NMR->C_NMR correlates with H_NMR->IR_Spec confirms functional groups of Structure Confirmed Structure H_NMR->Structure C_NMR->IR_Spec confirms functional groups of C_NMR->Structure IR_Spec->Structure

Caption: Interrelation of Spectroscopic Data.

References

4-Hydrazinylbenzonitrile: A Versatile Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is a bifunctional organic molecule that has emerged as a critical starting material and intermediate in a multitude of synthetic organic chemistry applications. Its unique structure, incorporating a reactive hydrazine moiety and a versatile nitrile group on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, its role in medicinal chemistry and drug development, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1] The physical and chemical properties are crucial for its handling, storage, and application in various reactions.

PropertyValueSource
Chemical Name This compound hydrochloride[1]
Synonyms 4-Cyanophenylhydrazine hydrochloride[2][3][4]
CAS Number 2863-98-1[1]
Molecular Formula C₇H₈ClN₃[4]
Molecular Weight 169.61 g/mol [2][4]
Appearance Pale orange to brown powder[3][4]
Melting Point 241-244 °C (dec.)[4]
235-237 °C[2]
Solubility Soluble in methanol[4]

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis, primarily for the construction of nitrogen-containing heterocyclic compounds.[5]

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound serves as the hydrazine source in this condensation reaction, leading to the formation of 1-(4-cyanophenyl)-substituted pyrazoles. These pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8]

General Reaction Scheme for Pyrazole Synthesis:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 1-(4-cyanophenyl)pyrazole Derivative r1->p1 Condensation r2 1,3-Dicarbonyl Compound r2->p1 p2 Water

Caption: General synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-3,5-dimethylpyrazole

A general procedure for the synthesis of pyrazole derivatives from a related compound, 4-hydrazinyl-3-nitrobenzonitrile, involves a cyclocondensation reaction with a 1,3-diketone.[9] This can be adapted for this compound.

  • Materials:

    • This compound hydrochloride

    • Acetylacetone (a 1,3-diketone)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 mmol) and acetylacetone (1.1 mmol) in absolute ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water to remove any unreacted starting materials and acid.

    • Dry the crude product.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[9]

Synthesis of Indazole Derivatives

Conceptual Workflow for Indazole Synthesis:

G A This compound C Hydrazone Formation A->C B Ortho-halo Benzaldehyde B->C D Intramolecular Cyclization (e.g., Cu-catalyzed) C->D E 4-(1H-Indazol-1-yl)benzonitrile Derivative D->E

Caption: Conceptual workflow for the synthesis of indazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are heterocyclic compounds with a wide range of biological activities. Their synthesis can be achieved through various methods, including the reaction of hydrazines with nitriles or formamides.[12][13][14]

General Approach for 1,2,4-Triazole Synthesis:

G cluster_reactants Reactants cluster_products Product r1 This compound p1 Substituted 1,2,4-Triazole r1->p1 Cyclization r2 Nitrile/Amidine Source r2->p1

Caption: General synthesis of 1,2,4-triazoles.

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound, particularly the resulting pyrazole-containing compounds, have shown significant promise in medicinal chemistry. These scaffolds exhibit a broad spectrum of biological activities, making them attractive for the development of new therapeutic agents.[5][6]

Reported Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory: Pyrazole derivatives have been investigated as potent anti-inflammatory agents.[7]

  • Antimicrobial: Many pyrazole compounds exhibit significant antibacterial and antifungal properties.[7]

  • Anticancer: The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[6][7]

  • Neuroprotective: Certain pyrazole derivatives have shown potential in protecting nerve cells from damage.[7]

Potential Signaling Pathway Involvement (Hypothetical based on known pyrazole activities):

Derivatives of this compound, particularly pyrazoles, could potentially modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, they might act as inhibitors of protein kinases, which are key regulators of cellular processes.

G cluster_drug Drug Action cluster_pathway Cellular Signaling Pathway drug This compound Derivative (e.g., Pyrazole) kinase Protein Kinase drug->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Inflammation) substrate->response Activation

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Spectroscopic Data Analysis

While specific, detailed spectroscopic data for this compound is not extensively available in the initial search results, general expectations for its ¹H NMR, ¹³C NMR, and IR spectra can be inferred based on its structure.

Expected Spectroscopic Features:

Spectroscopy Expected Features
¹H NMR - Signals in the aromatic region (around 7-8 ppm) corresponding to the benzene ring protons. - Signals for the hydrazine protons (-NHNH₂), which may be broad and their chemical shift can be concentration and solvent-dependent.
¹³C NMR - Signals for the aromatic carbons, including the carbon attached to the nitrile group (ipso-carbon) at a distinct chemical shift. - A signal for the nitrile carbon (-C≡N) typically appearing in the range of 115-125 ppm.
IR Spectroscopy - A characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. - N-H stretching vibrations for the hydrazine group in the region of 3200-3400 cm⁻¹. - C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its ability to serve as a precursor for a wide array of biologically active heterocyclic compounds, particularly pyrazoles, indazoles, and triazoles, underscores its importance in medicinal chemistry and drug discovery. The presence of the nitrile group further enhances its synthetic utility, allowing for a variety of chemical transformations. This guide has provided an overview of its applications, along with foundational experimental protocols and expected analytical data, to encourage and facilitate its broader use in the scientific community. Further research into the synthesis of novel derivatives and the exploration of their biological activities will undoubtedly continue to expand the scope of applications for this important molecule.

References

The Versatility of 4-Hydrazinylbenzonitrile: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile is a versatile and highly valuable bifunctional building block in the fields of organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive hydrazine moiety and a synthetically flexible nitrile group on a benzene ring, provides a powerful platform for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds, such as pyrazoles, indoles, and triazoles, are of paramount importance in drug discovery and materials science, exhibiting a wide spectrum of biological activities and functional properties.[1] This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to facilitate its application in research and development.

Core Applications in Heterocyclic Synthesis

The nucleophilic nature of the hydrazine group in this compound makes it an excellent precursor for a variety of cyclocondensation reactions. The para-substituted nitrile group, being a strong electron-withdrawing group, influences the reactivity of the hydrazine and also serves as a versatile handle for further chemical modifications.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of substituted pyrazoles, a class of heterocycles with significant pharmacological relevance.[2][3][4][5][6] This reaction, known as the Knorr pyrazole synthesis, proceeds through a cyclocondensation mechanism.

A general workflow for this synthesis is depicted below:

G cluster_workflow Experimental Workflow: Pyrazole Synthesis start Start: Reactants reactants This compound + 1,3-Dicarbonyl Compound start->reactants dissolve Dissolve in Ethanol reactants->dissolve acid Add Catalytic Acetic Acid dissolve->acid reflux Reflux for 4-6 hours acid->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Pyrazole Derivative recrystallize->product

Caption: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzonitrile

This protocol provides a general procedure for the reaction of this compound with a 1,3-diketone.

Materials:

  • This compound hydrochloride

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 mmol) and the 1,3-diketone (1.1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any unreacted starting materials and acid.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.[2]

Quantitative Data for Pyrazole Synthesis

1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)Reference
Acetylacetone4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile4~85-95 (estimated)[2]
Benzoylacetone4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)benzonitrile6~80-90 (estimated)[2]
Dibenzoylmethane4-(3,5-diphenyl-1H-pyrazol-1-yl)benzonitrile6~80-90 (estimated)[2]

Note: Yields are estimated based on typical Knorr pyrazole syntheses as specific yields for these exact reactions with this compound were not found in the provided search results.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces indoles from an arylhydrazine and an aldehyde or ketone.[7][8] this compound can be effectively employed as the arylhydrazine component to generate a variety of substituted indoles bearing a cyanophenyl group.

G cluster_fischer Fischer Indole Synthesis Pathway start This compound + Aldehyde/Ketone hydrazone Formation of Hydrazone start->hydrazone Acid Catalyst tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement aromatization Aromatization rearrangement->aromatization cyclization Cyclization and Ammonia Elimination aromatization->cyclization product Substituted Indole cyclization->product

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol outlines a general method for the synthesis of indole derivatives from this compound.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., acetone, cyclohexanone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Mix this compound hydrochloride (1.0 mmol) and the carbonyl compound (1.2 mmol).

  • Add the acid catalyst (e.g., 5-10 equivalents of PPA) to the mixture.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 180°C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Fischer Indole Synthesis

Carbonyl CompoundProductCatalystTemperature (°C)Yield (%)Reference
Acetone4-(2-methyl-1H-indol-1-yl)benzonitrilePPA100~70-85 (estimated)[7][8]
Cyclohexanone4-(1,2,3,4-tetrahydrocarbazol-9-yl)benzonitrilePPA120~65-80 (estimated)[7][8]
Propiophenone4-(2-methyl-3-phenyl-1H-indol-1-yl)benzonitrileZnCl₂150~60-75 (estimated)[7][8]

Note: Yields are estimated based on typical Fischer indole syntheses as specific yields for these exact reactions with this compound were not found in the provided search results.

Synthesis of 1,2,4-Triazole Derivatives

This compound can also serve as a precursor for the synthesis of 1,2,4-triazole derivatives. One common method involves the reaction with formamide or other one-carbon synthons.

G cluster_triazole Logical Flow for Triazole Synthesis start This compound condensation Condensation/ Cyclization start->condensation reagent One-Carbon Synthon (e.g., Formamide, Orthoesters) reagent->condensation product 4-(1H-1,2,4-triazol-1-yl)benzonitrile condensation->product Heat

Caption: Simplified pathway for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile

This protocol describes a potential route for the synthesis of a 1,2,4-triazole derivative.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 mmol) and formamide (10 mL) is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess formamide is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Triazole Synthesis

ReagentProductReaction ConditionsYield (%)Reference
Formamide4-(1H-1,2,4-triazol-1-yl)benzonitrileRefluxModerate to Good (estimated)[9][10]
Triethyl orthoformate, then NH₃4-(1H-1,2,4-triazol-1-yl)benzonitrileTwo stepsModerate to Good (estimated)[9][10]

Note: Specific experimental details and yields for the direct synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile from this compound were not explicitly found. The protocol and data are based on general methods for triazole synthesis from hydrazines.

Conclusion

This compound is an undeniably valuable and versatile starting material for the synthesis of a wide range of biologically and materially significant heterocyclic compounds. The straightforward and often high-yielding protocols for the construction of pyrazoles, indoles, and triazoles, as outlined in this guide, underscore its importance in modern organic synthesis. The presence of the nitrile functionality offers a convenient point for further derivatization, enabling the generation of diverse chemical libraries for drug discovery and the development of novel functional materials. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important building block.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, has traversed a remarkable journey from a simple laboratory solvent to a cornerstone of modern medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for critical molecular interactions have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key applications of substituted benzonitrile compounds, offering a detailed examination of their synthesis, mechanisms of action, and biological activities.

A Historical Perspective: From Fehling's Discovery to a Pharmacophore of Significance

The story of benzonitrile begins in 1844 when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium benzoate.[1] For over a century, benzonitrile and its simple derivatives were primarily relegated to roles as solvents and versatile chemical intermediates in organic synthesis.[1]

The paradigm shift occurred in the latter half of the 20th century, as medicinal chemists began to recognize the profound potential of the benzonitrile group as a key pharmacophore.[1] This realization was driven by the unique physicochemical characteristics conferred by the nitrile group. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions with biological targets.[1][2] Furthermore, the nitrile group is metabolically robust and can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens, often serving as a hydrogen bond acceptor.[2]

This newfound appreciation has led to an explosion in the development of substituted benzonitrile-containing drugs targeting a wide array of diseases, from cancer and viral infections to neurological disorders.[1][3] Since 2010, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug annually, with a peak of five such approvals in 2020, underscoring the escalating importance of this structural motif in pharmaceutical development.[2]

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted benzonitriles can be achieved through a variety of methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Substituted Benzaldehydes

A common and facile method for preparing substituted benzonitriles involves the conversion of a substituted benzaldehyde to an oxime, followed by dehydration.

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzonitrile

  • Step 1: Oxime Formation: A substituted benzaldehyde (e.g., 2,4-dihydroxybenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the HCl generated.

  • Step 2: Dehydration: The resulting oxime is then dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed, including diphosphorus pentoxide (P₂O₅), acetic anhydride, or trifluoromethanesulfonic anhydride.[3] For instance, the oxime can be heated with 2 to 4 equivalents of P₂O₅ for several hours at temperatures ranging from 60°C to 100°C to yield the desired benzonitrile.[3]

Nucleophilic Aromatic Substitution (SNAr)

For the synthesis of highly substituted benzonitriles, particularly those with electron-donating groups, nucleophilic aromatic substitution on a polyfluorinated benzonitrile core is a powerful strategy.

Experimental Protocol: Synthesis of Carbazole and Phenoxazine Substituted Benzonitriles

This method leverages the differential reactivity of the fluorine atoms on pentafluorobenzonitrile (PFBN).[4]

  • Step 1: Selective Substitution: The para-fluorine atom of PFBN is the most susceptible to nucleophilic attack. It can be selectively displaced by a nucleophile, such as a phenoxazine anion, in a dipolar aprotic solvent like DMF with a weak base (e.g., K₂CO₃) at room temperature.[4]

  • Step 2: Sequential Substitution: The remaining fluorine atoms can be sequentially displaced by other nucleophiles, such as a carbazolyl anion, by carefully controlling the reaction conditions (e.g., using a stronger base like Cs₂CO₃ and adjusting the temperature).[4]

  • Purification: The final products are typically purified by column chromatography on silica gel.[4]

Ammoxidation of Alkylbenzenes

On an industrial scale, the ammoxidation of toluene and other alkylbenzenes is a primary method for producing benzonitrile and its derivatives. This process involves the reaction of the alkylbenzene with ammonia and oxygen at high temperatures (400-450 °C) over a metal oxide catalyst.[5]

Quantitative Data: Biological Activities and Reaction Yields

The following tables summarize key quantitative data for a selection of substituted benzonitrile compounds, highlighting their biological potency and synthetic efficiency.

Compound Class/DerivativeTarget/AssayIC₅₀/EC₅₀ (µM)Reference
Biphenyl-1,2,3-triazol-benzonitrilesPD-1/PD-L1 Inhibition0.1 - 10[6]
4-(Aminomethyl)-3-methylbenzonitrileHIF Prolyl Hydroxylase 2 (PHD2)1.5[7]
Benzimidazole AcrylonitrilesTubulin Polymerization Inhibition0.05 - 5[8]
3-Benzoyl Flavone DerivativesAntioxidant (DPPH scavenging)19.75[9]
Thienobenzo-1,2,3-triazolesButyrylcholinesterase (BChE)0.12 - 0.38[10]
Synthetic ReactionSubstituent (Para-position)Yield (%)Reference
Catalytic Hydrogenation of Benzonitrile-OCH₃95[11]
Catalytic Hydrogenation of Benzonitrile-H85[11]
Catalytic Hydrogenation of Benzonitrile-Cl70[11]
Catalytic Hydrogenation of Benzonitrile-NO₂50[11]
Synthesis from Benzamide and Ammonium Sulphamate-66[12]

Mechanisms of Action and Signaling Pathways

Substituted benzonitriles exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or protein-protein interactions.

Inhibition of Tubulin Polymerization

Certain substituted benzonitriles, particularly those with a benzimidazole acrylonitrile scaffold, have been identified as potent inhibitors of tubulin polymerization.[13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton.[13] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

tubulin_inhibition cluster_cell Cancer Cell Benzonitrile_Derivative Substituted Benzonitrile Derivative Tubulin α/β-Tubulin Dimers Benzonitrile_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by substituted benzonitriles.

Inhibition of PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells exploit to evade the immune system.[14] The interaction of PD-L1 on tumor cells with PD-1 on T-cells leads to T-cell exhaustion and an ineffective anti-tumor immune response.[14] Certain substituted benzonitrile derivatives have been developed as small-molecule inhibitors that disrupt this interaction, thereby restoring T-cell activity against the tumor.[6][15]

pd1_pdl1_inhibition cluster_interaction Immune Synapse Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 T_Cell T-Cell PD1 PD-1 T_Cell->PD1 PDL1->PD1 Interaction Inhibition T-Cell Exhaustion PD1->Inhibition Benzonitrile_Inhibitor Benzonitrile-based PD-1/PD-L1 Inhibitor Benzonitrile_Inhibitor->PD1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by benzonitrile derivatives.

Experimental and Synthetic Workflow

The development of novel substituted benzonitrile compounds typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Start Start Synthesis Synthesis of Substituted Benzonitrile Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., In vitro assays) Characterization->Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Screening->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: A typical workflow for the synthesis and evaluation of substituted benzonitriles.

Conclusion

The journey of substituted benzonitriles from chemical curiosities to vital components of modern pharmaceuticals is a testament to the power of medicinal chemistry in harnessing the unique properties of functional groups. The benzonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its history, synthetic versatility, and diverse mechanisms of action is paramount for researchers and scientists dedicated to the development of next-generation drugs. The data and protocols presented in this guide offer a solid foundation for further exploration and innovation in this exciting and impactful area of chemical biology and drug discovery.

References

An In-depth Technical Guide on the Reactivity of the Hydrazine Group in 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazine moiety in 4-Hydrazinylbenzonitrile, a versatile building block in modern organic synthesis. The document details the synthesis of the parent compound and explores its key transformations, including condensation, acylation, sulfonylation, and cyclization reactions. Emphasis is placed on the formation of hydrazones, pyrazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry and materials science. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of reaction mechanisms and workflows to serve as a practical resource for researchers in drug discovery and chemical development.

Introduction

This compound, also known as 4-cyanophenylhydrazine, is a bifunctional organic compound featuring a nucleophilic hydrazine group and an electrophilic nitrile moiety on a benzene ring.[1] The hydrazine group is a potent nucleophile and a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles.[1] The presence of the electron-withdrawing nitrile group para to the hydrazine influences its reactivity. This guide focuses on the chemistry of the hydrazine group, providing a technical resource for its application in synthetic projects.

Synthesis of this compound Hydrochloride

The most common route to this compound is a two-step process starting from 4-aminobenzonitrile.[2] The process involves the diazotization of the primary amine followed by reduction of the resulting diazonium salt.[2]

Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-Aminobenzonitrile B 4-Cyanobenzenediazonium Chloride A->B  NaNO2, HCl  -5 to 0 °C C This compound Hydrochloride B->C  SnCl2·2H2O, HCl  < 0 °C

Caption: Synthesis of this compound Hydrochloride.

Experimental Protocol

Materials:

  • 4-Aminobenzonitrile (50 g, 423 mmol)

  • Concentrated Hydrochloric Acid (920 mL total)

  • Sodium Nitrite (31.5 g, 457 mmol)

  • Tin(II) Chloride Dihydrate (477 g, 2.1 mol)

  • Water (200 mL)

  • Diethyl Ether

  • Aqueous Ethanol

Procedure:

  • A suspension of 4-aminobenzonitrile in concentrated hydrochloric acid (550 mL) is cooled to between -5 and 0 °C in a suitable reaction vessel with continuous stirring.[3]

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.[3]

  • A pre-cooled solution of tin(II) chloride dihydrate in concentrated hydrochloric acid (370 mL) is added to the diazotized solution, again keeping the temperature below 0 °C.[3]

  • The reaction mixture is stirred for an additional 15 minutes.[4]

  • The resulting white precipitate is collected by filtration, washed with diethyl ether, and recrystallized from aqueous ethanol.[4]

Quantitative Data
ProductFormMelting Point (°C)Yield (%)Reference(s)
This compound HydrochlorideWhite Precipitate234-23684[3][4]

Reactivity of the Hydrazine Group

The hydrazine group in this compound is a strong nucleophile, readily reacting with various electrophiles. Key reactions include condensation with carbonyl compounds, acylation, sulfonylation, and cyclization to form heterocyclic systems.

Condensation Reactions: Hydrazone Formation

This compound reacts with aldehydes and ketones in the presence of a catalytic amount of acid to form the corresponding hydrazones.[5]

G A This compound C Hydrazone A->C Nucleophilic Attack B Aldehyde/Ketone B->C Condensation

Caption: General scheme for hydrazone formation.

Materials:

  • This compound Hydrochloride (1 equivalent)

  • Aldehyde or Ketone (1 equivalent)

  • Ethanol or Methanol

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound hydrochloride in ethanol or methanol.

  • Add the desired aldehyde or ketone to the solution.

  • Add a few drops of acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or column chromatography.

Aldehyde/Ketone ReactantProductYield (%)Reference(s)
BenzaldehydeN'-[(4-cyanophenyl)methylidene]benzohydrazideHigh[6]
Salicylaldehyde4-{4-[(2Z)-2-(2-hydroxybenzylidene)hydrazinyl]benzyl}-1,3-oxazolidin-2-oneGood[7]
Cyclization Reactions

The hydrazine moiety is a key functional group for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles and triazoles.

This compound reacts with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to yield substituted pyrazoles.[5] This is a classic Knorr pyrazole synthesis.

G A This compound C Hydrazone Intermediate A->C Condensation B 1,3-Dicarbonyl Compound B->C D 1-(4-cyanophenyl)pyrazole C->D Intramolecular Cyclization & Dehydration

Caption: Knorr pyrazole synthesis mechanism.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound and the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

1,3-Dicarbonyl ReactantProductYield (%)Reference(s)
Ethyl Acetoacetate5-Methyl-1-(4-cyanophenyl)-1H-pyrazol-3(2H)-oneGood[8]
Acetylacetone3,5-Dimethyl-1-(4-cyanophenyl)-1H-pyrazole70-95[8]
1,3-Diphenyl-1,3-propanedione1-(4-Cyanophenyl)-3,5-diphenyl-1H-pyrazoleHigh[8]

1,2,4-Triazoles can be synthesized from this compound through multi-step sequences, often involving the formation of intermediate hydrazonoyl chlorides which then undergo cycloaddition with nitriles.

ReactantsProductYield (%)Reference(s)
Hydrazonoyl chloride, Ribofuranosyl cyanide1,3-Diaryl-5-(ribofuranosyl)-1H-1,2,4-triazole63-74[9]
N,N-dialkylhydrazones, NitrilesN-alkyl-1H-1,2,4-triazolesHigh[10]
Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazine group can be acylated by acylating agents like acetic anhydride or formylated with formic acid.[11][12] Similarly, reaction with sulfonyl chlorides such as benzenesulfonyl chloride yields sulfonamides, a reaction analogous to the Hinsberg test for amines.[13][14][15]

Materials:

  • This compound

  • Acetic Anhydride (or other acylating agent)

  • Pyridine (as a base and solvent)

Procedure:

  • Dissolve this compound in pyridine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Aqueous alkali (e.g., NaOH or KOH solution)

Procedure:

  • Dissolve this compound in an aqueous alkali solution.

  • Add benzenesulfonyl chloride and shake or stir vigorously.

  • The sulfonamide product, if insoluble, will precipitate and can be collected by filtration.

  • The product can be purified by recrystallization.

Spectroscopic Data of this compound

The characterization of this compound is crucial for confirming its identity and purity.

Spectroscopic DataValues and InterpretationReference(s)
¹H NMR Spectral data for related benzonitrile derivatives show aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazine would appear as broad signals.[16][17][18]
¹³C NMR Aromatic carbons typically appear between δ 110-150 ppm. The nitrile carbon (C≡N) is expected around δ 118-120 ppm.[16][17][18]
IR (cm⁻¹) Expected peaks include: N-H stretching (3200-3400 cm⁻¹), C≡N stretching (sharp, ~2220-2240 cm⁻¹), and C=C aromatic stretching (~1600, 1500 cm⁻¹).[7][19][20][21][22]
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at m/z 133.15.[23]

Applications in Research and Development

The derivatives of this compound are of significant interest in several fields:

  • Medicinal Chemistry: Pyrazole and triazole cores are found in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[8] The cyano group can also be a key pharmacophore or a synthetic handle for further molecular elaboration.

  • Materials Science: The rigid aromatic structure and the potential for hydrogen bonding and coordination make these derivatives candidates for the development of novel organic materials, dyes, and polymers.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The high reactivity of its hydrazine group allows for the efficient construction of a diverse range of molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a foundational understanding and practical protocols for the utilization of this compound in various synthetic applications, serving as a useful resource for chemists in academia and industry.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve this compound and Electrophile in Solvent B Add Catalyst (if required) A->B C Stir at appropriate temperature B->C D Monitor by TLC C->D E Quench Reaction (e.g., add water) D->E F Isolate Crude Product (Filtration/Extraction) E->F G Recrystallization or Column Chromatography F->G H Characterization (NMR, IR, MS, MP) G->H

Caption: A typical experimental workflow for reactions involving this compound.

References

Methodological & Application

Application Notes: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile via Knorr Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for preparing substituted pyrazoles. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The versatility and simplicity of this reaction have established it as a vital tool in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, most notably in selective COX-2 inhibitors like Celecoxib.[4][5][6]

This document outlines a detailed protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile using 4-hydrazinylbenzonitrile hydrochloride and acetylacetone.

General Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation of this compound with acetylacetone (2,4-pentanedione). The reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[2][3][7]

Figure 1: General reaction scheme for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for this Knorr pyrazole synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound HCl, acetylacetone, and ethanol in a flask B Add magnetic stir bar and attach condenser A->B C Heat mixture to reflux (approx. 80-90 °C) for 2-4 hours B->C D Monitor progress via TLC C->D E Cool reaction to room temperature D->E F Add water to precipitate the product E->F G Collect solid by vacuum filtration F->G H Wash solid with cold water G->H I Recrystallize from ethanol/water H->I J Dry the purified product I->J

Caption: Experimental workflow for Knorr pyrazole synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Materials:

  • This compound hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus (Büchner funnel)

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound hydrochloride (10.0 mmol, 1.70 g) and acetylacetone (10.5 mmol, 1.08 mL).

  • Solvent Addition: Add ethanol (50 mL) to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 to 4 hours.[8]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. While stirring, slowly add water (25-30 mL) to the reaction mixture to precipitate the crude product.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain the final product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Data Presentation

The Knorr pyrazole synthesis is a robust reaction with generally good to excellent yields. The table below summarizes representative reaction conditions and yields for similar pyrazole syntheses to provide a comparative benchmark.

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)
PhenylhydrazineEthyl acetoacetateNoneNone1High
4-Hydrazinobenzenesulfonamide HCl2,4-PentanedioneEthanolNone (HCl salt)4Not specified
Hydrazine HydrateEthyl benzoylacetate1-PropanolAcetic Acid1~85-95
Substituted Arylhydrazines1,3-DiketonesN,N-dimethylacetamideHClNot specified59-98

Application Context: Cyclooxygenase-2 (COX-2) Inhibition

Pyrazole derivatives are of significant interest in drug development, particularly as anti-inflammatory agents. The drug Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[9][10]

Selective inhibition of COX-2 over the related COX-1 isoform is a key therapeutic goal, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][9] The synthesis of novel pyrazole derivatives, such as the one described in this protocol, is a critical step in discovering new drug candidates with improved efficacy and safety profiles.

Simplified COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of action for COX-2 inhibitors.

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physio Physiological Prostaglandins (GI protection, platelet function) PGH2_1->Physio Prostaglandin Synthases Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflam Prostaglandin Synthases Inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrazole Derivatives) Inhibitor->COX2 Inhibition

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

References

Application Notes and Protocols: The Versatility of 4-Hydrazinylbenzonitrile in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydrazinylbenzonitrile in multi-component reactions (MCRs), a class of chemical reactions prized for their efficiency and atom economy in generating molecular diversity. The protocols detailed herein are designed to serve as a practical guide for the synthesis of complex heterocyclic structures, particularly pyrano[2,3-c]pyrazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction to this compound in MCRs

This compound is a versatile building block in organic synthesis. Its structure incorporates a reactive hydrazine moiety and a cyano group on a benzene ring, making it an excellent candidate for participation in various cyclization and condensation reactions. In the context of MCRs, this compound can act as a key component, enabling the rapid assembly of complex molecular scaffolds. The resulting products, particularly nitrogen-containing heterocycles, are frequently investigated for their potential as therapeutic agents.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

One of the most powerful applications of this compound in MCRs is the synthesis of pyrano[2,3-c]pyrazole derivatives. This reaction typically involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile), a β-ketoester (like ethyl acetoacetate), and this compound. The resulting pyranopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Experimental Workflow: Four-Component Synthesis

The following diagram outlines the general workflow for the four-component synthesis of 4-(4-cyanophenyl)-pyrano[2,3-c]pyrazole derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aldehyde, malononitrile, ethyl acetoacetate, and This compound in a suitable solvent B Add catalyst A->B C Stir at specified temperature (e.g., room temperature or reflux) B->C D Monitor reaction progress by TLC C->D E Precipitate product (e.g., by adding water) D->E Upon completion F Filter the solid product E->F G Wash with appropriate solvents F->G H Recrystallize to obtain pure product G->H

Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Detailed Experimental Protocol: Synthesis of 6-amino-4-(4-cyanophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a representative procedure adapted from literature for the synthesis of pyrano[2,3-c]pyrazoles using a hydrazine derivative.[2]

Materials:

  • 4-formylbenzonitrile

  • Malononitrile

  • Ethyl acetoacetate

  • This compound hydrochloride

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask, combine 4-formylbenzonitrile (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and this compound hydrochloride (1 mmol) in 20 mL of ethanol.

  • To this suspension, add piperidine (5 mol%) as a catalyst.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 2-4 hours), a solid precipitate will form.

  • Filter the crude product using a Büchner funnel and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 6-amino-4-(4-cyanophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the four-component synthesis of pyrano[2,3-c]pyrazoles, based on analogous reactions reported in the literature.[2][3][4] It is important to note that yields for reactions specifically using this compound may vary and require optimization.

CatalystSolventTemperature (°C)Reaction Time (h)Yield Range (%)
PiperidineEthanolRoom Temperature2 - 485 - 95
Sodium BenzoateWaterRoom Temperature0.5 - 190 - 96
Ceric Ammonium NitrateWaterUltrasound0.5 - 188 - 94
ZrO2 NanoparticlesNone (Solvent-free)Room Temperature0.2 - 0.592 - 98

Biological Activity and Potential Signaling Pathways

Derivatives of pyrano[2,3-c]pyrazole have been reported to exhibit a variety of biological activities. One of the key targets implicated in the anti-inflammatory effects of some pyrazole-containing compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, making it an attractive target for the development of new anti-inflammatory drugs.

p38 MAPK Signaling Pathway

The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, which can be a target for compounds synthesized using this compound.

G cluster_stimuli External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF Inflammation Inflammation (Cytokine Production) TF->Inflammation Inhibitor Pyrano[2,3-c]pyrazole Derivative Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and potential inhibition by pyranopyrazole derivatives.

Ugi and Passerini Reactions: An Outlook

Conclusion

This compound is a valuable and versatile reagent for multi-component reactions, offering an efficient route to biologically relevant heterocyclic compounds such as pyrano[2,3-c]pyrazoles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further investigation into the utility of this compound in other MCRs, such as the Ugi and Passerini reactions, is warranted and represents a promising area for future research in drug discovery and development.

References

Application Notes and Protocols: 4-Hydrazinylbenzonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-hydrazinylbenzonitrile derivatives in medicinal chemistry, focusing on their role as kinase inhibitors for anticancer therapy and as antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with quantitative data and visualizations of relevant biological pathways.

Introduction to this compound in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1][2] Its reactive hydrazine group readily participates in cyclization reactions to form stable ring systems such as indazoles, pyrazoles, and pyrazolo[3,4-d]pyrimidines.[1][3] These heterocyclic cores are prevalent in numerous biologically active molecules, making this compound and its derivatives attractive starting points for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.[2]

Applications in Cancer Therapy: Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy due to their role in regulating cellular processes like proliferation, survival, and migration.[3]

Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR and VEGFR Inhibitors

Pyrazolo[3,4-d]pyrimidines, synthesized from this compound precursors, have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Overactivation of these receptors is a common feature in many cancers, promoting tumor growth and angiogenesis.[6][7]

Workflow for the Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A This compound Precursor B Cyclization Reaction A->B Reactants C Pyrazolo[3,4-d]pyrimidine Core B->C Product D Kinase Inhibition Assay (IC50) C->D Screening E Cell-Based Proliferation Assay D->E F In Vivo Efficacy Studies E->F G Structure-Activity Relationship (SAR) F->G Data H ADME/Tox Profiling G->H

Caption: Workflow for the discovery and development of this compound-based kinase inhibitors.

Table 1: In Vitro Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
P1 EGFR54NCI-60 Panel0.018 - 9.98[4]
P2 EGFR34NCI-60 Panel0.018 - 9.98[4]
Q1 VEGFR-23.7HepG26.4 - 19.4[6]
Q2 VEGFR-25.8MCF-76.4 - 19.4[6]
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

Several kinase inhibitors derived from hydrazone scaffolds, including those conceptually related to this compound, exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[1][8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by receptor tyrosine kinase inhibitors.

Antimicrobial Applications

Hydrazone derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound SeriesBacterial StrainMIC (µg/mL)Reference
Pyrazole HydrazonesStaphylococcus aureus0.78 - 25[3]
Methicillin-resistant S. aureus (MRSA)0.39 - 25[10]
Bacillus subtilis0.78 - 25[3]
Acinetobacter baumannii0.78 - 6.25[3]
Quinazolinone DerivativesStaphylococcus aureus0.8 - 3.3[11]
Escherichia coli0.8 - 3.3[11]
Candida albicans0.8 - 3.3[11]

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidines from a this compound precursor.

Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G start Start step1 Dissolve 4-hydrazinyl-3-nitrobenzonitrile and ethyl 2-cyano-3-ethoxyacrylate in ethanol start->step1 step2 Reflux the mixture for 6-8 hours step1->step2 step3 Cool to room temperature and collect precipitate step2->step3 step4 Wash the solid with ethanol and dry step3->step4 step5 Characterize the intermediate (pyrazole derivative) step4->step5 step6 Reflux the intermediate with formamide step5->step6 step7 Pour into ice water and collect the solid step6->step7 step8 Recrystallize from a suitable solvent step7->step8 end End (Pyrazolo[3,4-d]pyrimidine) step8->end

Caption: A typical workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol:

  • Step 1: Synthesis of the Pyrazole Intermediate.

    • In a round-bottom flask, dissolve 4-hydrazinyl-3-nitrobenzonitrile (1.0 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.1 mmol) in absolute ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the ethyl 5-amino-1-(4-cyano-2-nitrophenyl)-1H-pyrazole-4-carboxylate intermediate.

  • Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine.

    • Suspend the pyrazole intermediate (1.0 mmol) in formamide (10 mL).

    • Reflux the mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and diluted test compound to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).

  • Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence to determine ADP production).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of the 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as both anticancer and antimicrobial agents. The synthetic versatility of the this compound scaffold allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical motif. Further exploration of the structure-activity relationships of these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Condensation Reaction of 4-Hydrazinylbenzonitrile with β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds.[1][2][3] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are key structural motifs in drugs with anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][4] The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, remains one of the most direct and efficient methods for creating these valuable scaffolds.[5]

This document provides detailed protocols for the condensation reaction of 4-Hydrazinylbenzonitrile with various β-diketones to produce 4-(pyrazol-1-yl)benzonitrile derivatives. These compounds are of particular interest in drug discovery as the benzonitrile group can act as a hydrogen bond acceptor or be further functionalized, potentially enhancing binding affinity to biological targets. We present a general experimental workflow, specific protocols, and representative data for reactions with aliphatic, aromatic, and cyclic β-diketones.

General Reaction Scheme

The reaction proceeds via a cyclocondensation mechanism where the hydrazine nitrogen atoms attack the carbonyl carbons of the β-diketone, followed by dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-diketones can vary depending on the reaction conditions and the electronic and steric nature of the substituents.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct r1 This compound plus + p1 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzonitrile r1->p1 Reflux (e.g., EtOH, AcOH) -H₂O r2 β-Diketone r2->p1 Reflux (e.g., EtOH, AcOH) -H₂O b1 2 H₂O

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocols

This section details the methodology for the synthesis of 4-(pyrazol-1-yl)benzonitrile derivatives. A general procedure is provided, which can be adapted for various β-diketone substrates.

Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

This protocol describes the reaction of this compound with acetylacetone.

Materials:

  • This compound hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Acetate (anhydrous)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound hydrochloride (e.g., 1.0 g, 5.9 mmol) and sodium acetate (0.48 g, 5.9 mmol) in 20 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • To this suspension, add acetylacetone (0.65 g, 6.5 mmol, 1.1 eq.) dropwise.

  • Add 5 mL of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any residual acetic acid and salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for pyrazole synthesis.

Data Presentation

The following table summarizes representative β-diketones used in the condensation reaction with this compound and the corresponding pyrazole products. Yields and melting points are representative and may vary based on specific experimental conditions.

β-Diketone SubstrateStructure of β-DiketoneProduct NameStructure of ProductRepresentative Yield (%)Representative M.P. (°C)
AcetylacetoneAcetylacetone Structure4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrileProduct 1 Structure85-95%88-91
DibenzoylmethaneDibenzoylmethane Structure4-(3,5-diphenyl-1H-pyrazol-1-yl)benzonitrileProduct 2 Structure80-90%155-158
1,3-Cyclohexanedione1,3-Cyclohexanedione Structure4-(4,5,6,7-tetrahydro-1H-indazol-1-yl)benzonitrileProduct 3 Structure75-85%110-113

Applications in Drug Development

The synthesized 4-(pyrazol-1-yl)benzonitrile derivatives are valuable scaffolds for drug discovery. Pyrazole-containing compounds are known to exhibit a wide range of biological activities. A prominent example is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Pyrazole 4-(Pyrazol-1-yl)benzonitrile Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Professionals in drug development can use the protocols described herein to generate libraries of pyrazole derivatives for screening against various therapeutic targets. The structural diversity achieved by using different β-diketones allows for the fine-tuning of physicochemical properties and biological activity, accelerating the lead optimization process.

References

Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy.[1][2][3][4] The protocols outlined below are based on established synthetic strategies, including conventional heating and microwave-assisted methods.

Introduction

Pyrazolo[1,5-a]pyrimidines are recognized as "privileged structures" in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Their scaffold is a key component in the development of potent kinase inhibitors, targeting signaling pathways implicated in various diseases.[1][2] The synthesis of these compounds typically involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their equivalents.[5][6] Various synthetic methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2][3][5]

General Synthetic Workflow

The fundamental approach to synthesizing the pyrazolo[1,5-a]pyrimidine core involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent to form the fused pyrimidine ring.[5] This process is illustrated in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 3_Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Reaction 3_Aminopyrazole->Cyclocondensation Beta_Dicarbonyl 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) Beta_Dicarbonyl->Cyclocondensation Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo_Pyrimidine

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

This section details two common protocols for the synthesis of pyrazolo[1,5-a]pyrimidines: a conventional heating method and a more rapid microwave-assisted approach.

Protocol 1: Conventional Synthesis via Condensation Reaction

This protocol describes the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol through the condensation of 5-amino-3-methylpyrazole with diethyl malonate using conventional heating.[7]

Materials and Reagents:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate (EtONa)

  • Ethanol (EtOH)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-amino-3-methylpyrazole in ethanol.

  • Add diethyl malonate and a catalytic amount of sodium ethanolate to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.[7]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid, dihydroxy-heterocycle 1 , can be purified by recrystallization. An 89% yield has been reported for this step.[7]

  • Chlorination (Optional): The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) can be further functionalized. For example, chlorination can be achieved by reacting with phosphorus oxychloride (POCl₃) under reflux for 24 hours to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with a reported yield of 61%.[7]

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol outlines a rapid, one-pot, three-component synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation, which is known to significantly reduce reaction times and often improve yields.[2][8]

Materials and Reagents:

  • 3-Amino-1H-pyrazoles

  • Aldehydes

  • β-Dicarbonyl compounds

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 3-amino-1H-pyrazole, aldehyde, and β-dicarbonyl compound.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).[8] Reaction times are typically in the range of minutes.[2]

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, the product can be isolated.

  • Purification is typically achieved through recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine. This method often results in high purity products.[2]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic approaches to pyrazolo[1,5-a]pyrimidines based on literature data.

Table 1: Conventional Heating Synthesis

Starting MaterialsReagents & ConditionsProductYieldReference
5-Amino-3-methylpyrazole, Diethyl malonateEtONa, EtOH, Reflux, 24 h2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89%[7]
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃, Reflux, 24 h5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61%[7]
5-Aminopyrazole, 2-ArylmalondialdehydesConventional HeatingPyrazolo[1,5-a]pyrimidine-[8]
5-Aminopyrazoles, ChalconesDMF, KOH (catalytic)Pyrazolo[1,5-a]pyrimidinesGood to Excellent[8]

Table 2: Microwave-Assisted Synthesis

Starting MaterialsReagents & ConditionsProductYieldReference
3-Amino-1H-pyrazoles, Aldehydes, β-DicarbonylsMicrowave IrradiationPyrazolo[1,5-a]pyrimidinesHigh[2]
5-Aminopyrazole, 2-ArylmalondialdehydesMicrowave Irradiation, 10 min, 170°CPyrazolo[1,5-a]pyrimidine>80%[8]
3-oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-amino-1H-pyrazolesSolvent-free, Microwave Irradiation6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesHigh[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic processes.

G Start Start: Combine Reactants Conventional_Heating Conventional Heating (e.g., Reflux) Start->Conventional_Heating Microwave_Irradiation Microwave Irradiation Start->Microwave_Irradiation Reaction_Monitoring Monitor Reaction (e.g., TLC) Conventional_Heating->Reaction_Monitoring Workup Reaction Work-up (Cooling, Solvent Removal) Microwave_Irradiation->Workup Reaction_Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Final Product: Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various effective methods. While conventional heating protocols are well-established, microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often leads to higher yields and product purity. The choice of method will depend on the available equipment and the specific requirements of the target molecule. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize this important class of compounds.

References

Application Note: Scale-Up Synthesis of 4-Hydrazinylbenzonitrile Hydrochloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile hydrochloride is a versatile building block in combinatorial chemistry and drug discovery, serving as a key precursor for the synthesis of diverse compound libraries, particularly those containing indole and pyrazole scaffolds. Its bifunctional nature, featuring a reactive hydrazine moiety and a synthetically malleable nitrile group, makes it an invaluable starting material for generating novel molecular entities with potential therapeutic applications. This application note provides a detailed, scalable protocol for the synthesis of this compound hydrochloride, tailored for the efficient production of quantities required for library synthesis.

Overview of the Synthetic Approach

The most common and scalable method for the synthesis of this compound hydrochloride involves a two-step one-pot process starting from 4-aminobenzonitrile. The synthesis proceeds via:

  • Diazotization: The primary aromatic amine of 4-aminobenzonitrile is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures.

  • Reduction: The resulting diazonium salt is then reduced in situ to the corresponding hydrazine using a reducing agent, most commonly tin(II) chloride dihydrate.

This method is robust, high-yielding, and utilizes readily available starting materials, making it suitable for scale-up.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data
ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (per 50g of starting material)QuantityKey Properties
4-AminobenzonitrileC₇H₆N₂118.140.42350.0 gStarting material
Concentrated Hydrochloric Acid (HCl)HCl36.46-550 mLReagent and solvent
Sodium Nitrite (NaNO₂)NaNO₂69.000.45731.5 gDiazotizing agent
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.632.11477 gReducing agent
This compound HydrochlorideC₇H₈ClN₃169.61-Theoretical Yield: 71.7 gFinal Product
Table 2: Experimental Parameters and Results
ParameterValueNotes
Reaction Scale (Starting Material) 50.0 gThis protocol has been successfully performed at this scale.
Diazotization Temperature -5 to 0 °CStrict temperature control is crucial for minimizing side reactions.
Reduction Temperature Below 0 °CMaintained during the addition of the diazonium salt solution.
Reaction Time (Diazotization) ~30 minutesFor the addition of sodium nitrite solution.
Reaction Time (Reduction) ~15 minutesAfter the addition of the diazonium salt solution.
Typical Yield 84%Based on reported literature values.
Melting Point 234-236 °CLiterature value: 235-237 °C.
Purity (Typical) ≥98.0%Purity is critical for successful library synthesis.[1]

Experimental Protocols

Materials and Equipment
  • Large multi-neck round-bottom flask (e.g., 2L or 3L) equipped with a mechanical stirrer, a thermocouple, and a dropping funnel.

  • Ice-salt bath for efficient cooling.

  • Buchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

Detailed Synthesis Protocol
  • Preparation of the Reaction Mixture:

    • In a suitable multi-neck flask, suspend 4-aminobenzonitrile (50.0 g, 0.423 mol) in concentrated hydrochloric acid (550 mL).

    • Cool the suspension to between -5 and 0 °C using an ice-salt bath with vigorous mechanical stirring.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (31.5 g, 0.457 mol) in water (200 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 4-aminobenzonitrile, ensuring the internal temperature is maintained between -5 and 0 °C. The addition should take approximately 30 minutes.

    • Stir the reaction mixture for an additional 15 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate large beaker or flask, prepare a solution of tin(II) chloride dihydrate (477 g, 2.11 mol) in concentrated hydrochloric acid (370 mL).

    • Cool this solution to 0 °C in an ice bath.

    • Add the freshly prepared, cold diazonium salt solution portion-wise to the cold tin(II) chloride solution with vigorous stirring, ensuring the temperature of the reduction mixture is kept below 0 °C.

    • After the addition is complete, continue to stir the resulting mixture for 15 minutes. A white precipitate of this compound hydrochloride will form.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with diethyl ether to remove any organic impurities.

    • For further purification, the crude product can be recrystallized from a mixture of ethanol and water.

    • Dry the purified product under vacuum to yield this compound hydrochloride as a white to off-white solid.

Mandatory Visualizations

experimental_workflow start Start prep Suspend 4-Aminobenzonitrile in conc. HCl start->prep cool1 Cool to -5 to 0 °C prep->cool1 diazotization Add NaNO₂ solution dropwise cool1->diazotization stir1 Stir for 15 min diazotization->stir1 reduction Add diazonium salt solution to SnCl₂ solution stir1->reduction prep_sncl2 Prepare SnCl₂·2H₂O in conc. HCl cool2 Cool to 0 °C prep_sncl2->cool2 cool2->reduction stir2 Stir for 15 min reduction->stir2 filtration Vacuum Filtration stir2->filtration wash Wash with Diethyl Ether filtration->wash recrystallization Recrystallize from Ethanol/Water wash->recrystallization dry Dry under Vacuum recrystallization->dry end This compound HCl dry->end

Caption: Workflow for the synthesis of this compound HCl.

Scale-Up Considerations

Scaling up the synthesis of this compound hydrochloride requires careful attention to several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The diazotization reaction is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A robust cooling system and careful monitoring of the internal temperature are critical to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: The dropwise addition of the sodium nitrite solution must be carefully controlled. A slow and steady addition rate is crucial to maintain the low reaction temperature. On a larger scale, this may require the use of a syringe pump or a calibrated dropping funnel.

  • Mixing: Efficient mixing is essential to ensure uniform temperature distribution and reactant concentration. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. A powerful overhead mechanical stirrer is necessary for larger reaction volumes.

  • Safety Precautions:

    • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ consumption of the diazonium salt, which is a critical safety feature.

    • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and prevent contamination of combustible materials.[2]

    • Tin(II) Chloride: Tin(II) chloride is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

    • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Use in a well-ventilated fume hood with appropriate PPE.

  • Quenching: A quench solution (e.g., a solution of sulfamic acid) should be readily available to destroy any excess nitrous acid at the end of the diazotization step if necessary, although this is not typically required for this specific protocol.

scale_up_considerations scale_up Scale-Up Synthesis heat Heat Management (Exothermic Reaction) scale_up->heat addition Reagent Addition Rate (Controlled Addition) scale_up->addition mixing Efficient Mixing (Uniform Temperature) scale_up->mixing safety Safety Precautions scale_up->safety diazonium In situ use of Diazonium Salt safety->diazonium reagents Handling of Hazardous Reagents safety->reagents

Caption: Key considerations for scaling up the synthesis.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Melting Point: As noted in Table 2, the melting point should be in the range of 234-236 °C.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the hydrazine protons. The aromatic protons typically appear as two doublets in the region of δ 7.0-8.0 ppm.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitrile group (C≡N) around 2220-2240 cm⁻¹, N-H stretching of the hydrazine, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (133.15 g/mol ).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound hydrochloride. By carefully controlling the reaction parameters, particularly temperature and reagent addition rates, researchers can safely and efficiently produce large quantities of this important building block for use in library synthesis and drug discovery programs. The purity of the final product is paramount for its successful application in subsequent chemical transformations.[1]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazoles from 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The pyrazole scaffold is a key component in numerous FDA-approved drugs.[3][6] Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes.[7][8][9] This document provides detailed protocols for the microwave-assisted synthesis of pyrazoles using 4-hydrazinylbenzonitrile as a key starting material. The nitrile functionality on the phenyl ring serves as a versatile handle for further chemical modifications, making the resulting pyrazole derivatives valuable intermediates in drug discovery and development.

General Reaction Scheme

The synthesis of pyrazoles from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, under microwave irradiation. This method offers a rapid and efficient route to substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzonitrile from a β-Diketone

This protocol outlines the reaction of this compound with a generic β-diketone (R1-CO-CH2-CO-R2) to yield the corresponding pyrazole.

Materials:

  • This compound hydrochloride

  • Substituted β-diketone (e.g., acetylacetone, benzoylacetone)

  • Ethanol (or other suitable solvent like acetic acid)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound hydrochloride (1.0 mmol), the desired β-diketone (1.0 mmol), and ethanol (3 mL).

  • If starting with the hydrochloride salt, add a mild base like sodium acetate (1.2 mmol) to neutralize the acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 100-300 W, maintaining a temperature of 100-120°C for 5-15 minutes.[10] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 4-(5-substituted-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzonitrile from a β-Ketoester

This protocol describes the synthesis of a pyrazolone derivative from this compound and a β-ketoester (R-CO-CH2-COOEt).

Materials:

  • This compound hydrochloride

  • Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Glacial acetic acid (as solvent and catalyst)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add this compound hydrochloride (1.0 mmol) and the selected β-ketoester (1.0 mmol).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 150-250 W, maintaining a temperature of 110-130°C for 10-20 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of pyrazoles analogous to those derived from this compound. These serve as a guideline for expected results.

Table 1: Synthesis of 4-(3,5-disubstituted-1H-pyrazol-1-yl)benzonitriles

EntryR1R2Power (W)Time (min)Temperature (°C)SolventYield (%)
1CH₃CH₃15010110Ethanol85-95
2PhCH₃20015120Acetic Acid80-90
3PhPh20015120Acetic Acid75-85
4CF₃Ph25020130Ethanol70-80

Table 2: Synthesis of 4-(5-substituted-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzonitriles

EntryRPower (W)Time (min)Temperature (°C)SolventYield (%)
1CH₃10010100Ethanol90-98
2Ph15015110Acetic Acid85-95
3OEt12012105Ethanol80-90

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazoles from this compound.

experimental_workflow start Start reactants Combine Reactants: - this compound - 1,3-Dicarbonyl Compound - Solvent start->reactants microwave Microwave Irradiation (100-300W, 100-130°C, 5-20 min) reactants->microwave workup Reaction Work-up: - Cooling - Precipitation/Extraction microwave->workup purification Purification: - Filtration - Recrystallization/ Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization end Final Product characterization->end

Caption: General workflow for microwave-assisted pyrazole synthesis.

Signaling Pathways and Logical Relationships

The synthesis of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound proceeds through a well-established reaction mechanism. The following diagram illustrates the key steps in this transformation.

reaction_mechanism step1 Initial Condensation: Hydrazine attacks a carbonyl group intermediate1 Hydrazone Intermediate Formation step1->intermediate1 step2 Intramolecular Cyclization: Remaining nitrogen attacks the second carbonyl intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration: Loss of a water molecule intermediate2->step3 product Aromatization to Pyrazole Ring step3->product

Caption: Key steps in the pyrazole synthesis reaction mechanism.

Applications in Drug Development

The pyrazole derivatives synthesized from this compound are of significant interest to drug development professionals. The presence of the nitrile group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for screening. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification offering different possibilities for interaction with biological targets. These pyrazole derivatives can be investigated for various therapeutic applications, including but not limited to:

  • Kinase Inhibitors: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3]

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[1][9]

  • Anti-inflammatory Drugs: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The rapid and efficient synthesis of these compounds using microwave technology facilitates the timely exploration of their therapeutic potential in drug discovery programs.

References

Application Notes and Protocols for the Use of 4-Hydrazinylbenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzonitrile, also known as 4-cyanophenylhydrazine, is a versatile chemical intermediate utilized in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing a reactive hydrazine moiety and a nitrile group, makes it a valuable building block for constructing complex molecular architectures. In the field of agrochemical research, this compound serves as a key precursor for the development of novel pesticides, including fungicides, herbicides, and insecticides. The heterocyclic scaffolds derived from this compound, such as pyrazoles and hydrazones, are prominent in many commercially successful agrochemicals due to their potent biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates starting from this compound. The protocols are based on established synthetic methodologies for related compounds and can be adapted for specific research needs.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its utility as a precursor for various heterocyclic structures. The hydrazine group is a potent nucleophile, readily reacting with carbonyl compounds and other electrophiles to form stable ring systems.

1. Synthesis of Phenylpyrazole Fungicides and Insecticides: The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of substituted pyrazoles. The phenylpyrazole scaffold is the core of numerous successful insecticides, such as fipronil, and fungicides. The reaction proceeds via a cyclocondensation mechanism.

2. Synthesis of Hydrazone-Based Herbicides and Herbicide Safeners: this compound can be reacted with various aldehydes and ketones to form hydrazones. Hydrazone derivatives have been investigated for their herbicidal properties and as herbicide safeners, which protect crops from the phytotoxic effects of herbicides.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-Disubstituted-1H-pyrazol-1-yl)benzonitrile from 1,3-Diketones

This protocol describes a general procedure for the synthesis of pyrazole derivatives from this compound and a 1,3-diketone, a key step in the synthesis of many phenylpyrazole agrochemicals.

Materials:

  • This compound hydrochloride

  • 1,3-Diketone (e.g., acetylacetone, 1,3-diphenyl-1,3-propanedione)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 mmol) and the 1,3-diketone (1.1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any unreacted starting materials and acid.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.

Quantitative Data Summary:

While specific yields for the reaction with this compound are not extensively reported in the public domain, similar reactions with related hydrazines typically proceed in good to excellent yields. For example, the synthesis of related 4,6-diaryl-2-hydrazinyl-3-cyanopyridines has been reported with yields of 80-97%.[1]

Reactant AReactant BProductTypical Yield Range
This compound1,3-Diketone4-(3,5-Disubstituted-1H-pyrazol-1-yl)benzonitrile70-95% (estimated)
Protocol 2: Synthesis of Hydrazone Derivatives from Aromatic Aldehydes

This protocol outlines the synthesis of hydrazones from this compound and an aromatic aldehyde. These compounds can be screened for herbicidal or other pesticidal activities.

Materials:

  • This compound hydrochloride

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound hydrochloride (1.0 mmol) in anhydrous ethanol (15 mL) in a round-bottom flask.

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at 60°C for 10 hours.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction solution under reduced pressure.[2]

  • The residue can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

The synthesis of hydrazones from related hydrazinylnicotinonitriles and aromatic aldehydes has been reported with high yields.[3]

Reactant AReactant BProductReported Yield RangeReference
4,6-Diaryl-2-hydrazinylnicotinonitrilesAromatic AldehydesCorresponding Hydrazones75-92%[3]

Mandatory Visualizations

experimental_workflow_pyrazole cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A 4-Hydrazinyl- benzonitrile HCl C Absolute Ethanol Glacial Acetic Acid (cat.) A->C B 1,3-Diketone B->C D Reflux (4-6h) C->D E Cool to RT D->E F Precipitate in Ice Water E->F G Filter & Wash F->G H Dry G->H I Recrystallize H->I J 4-(3,5-Disubstituted-1H- pyrazol-1-yl)benzonitrile I->J

Caption: Synthetic workflow for pyrazole derivatives.

experimental_workflow_hydrazone cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A 4-Hydrazinyl- benzonitrile HCl C Anhydrous Ethanol Glacial Acetic Acid (cat.) A->C B Aromatic Aldehyde B->C D Stir at 60°C (10h) C->D E Cool to RT D->E F Filter or Concentrate E->F G Recrystallize/Column Chromatography F->G H Substituted Hydrazone G->H

Caption: Synthetic workflow for hydrazone derivatives.

References

Troubleshooting & Optimization

Common side reactions in 4-Hydrazinylbenzonitrile preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydrazinylbenzonitrile. The focus is on addressing common side reactions and offering practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is a two-step process. It begins with the diazotization of 4-aminobenzonitrile to form a 4-cyanobenzenediazonium salt intermediate. This is followed by the reduction of the diazonium salt, typically using tin(II) chloride, to yield the final product, often isolated as its hydrochloride salt for improved stability.[1]

Q2: My reaction mixture turns a deep yellow/orange/red color during the diazotization step. What is causing this, and how can it be prevented?

A2: The intense coloration is likely due to the formation of azo dyes, a common side reaction. This occurs when the newly formed 4-cyanobenzenediazonium salt (an electrophile) couples with unreacted 4-aminobenzonitrile (a nucleophile). This side reaction is favored under conditions of insufficient acidity (higher pH) and elevated temperatures. To prevent this, it is crucial to maintain a low pH (typically 1-2) and a temperature between -5°C and 0°C throughout the addition of the sodium nitrite solution.[2]

Q3: What are the critical parameters to control during the diazotization of 4-aminobenzonitrile?

A3: Strict control of temperature and pH are the most critical parameters. The reaction should be maintained at a low temperature (ideally between -5°C and 0°C) to prevent the unstable diazonium salt from decomposing.[3][4] A highly acidic environment (pH 1-2) is necessary to ensure the complete protonation of the starting amine, which deactivates it towards azo coupling.[2] Slow, dropwise addition of the sodium nitrite solution with efficient stirring is also essential to avoid localized high concentrations and temperature spikes.[5]

Q4: What are some common impurities I might find in my final this compound product?

A4: Potential impurities can originate from unreacted starting materials, side-reaction products, and residual reagents. Common impurities include:

  • Unreacted 4-aminobenzonitrile.

  • Azo dye byproducts from the diazotization step.

  • Phenolic impurities resulting from the decomposition of the diazonium salt at elevated temperatures.[6][7][8]

  • Residual tin salts from the reduction step.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (4-aminobenzonitrile). For the diazotization step, the presence of excess nitrous acid can be tested using starch-iodide paper, which will turn a blue-black color, indicating the completion of the reaction.[5] High-performance liquid chromatography (HPLC) can be used for a more detailed analysis of the reaction mixture and for quantifying the purity of the final product.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Decomposition of the Diazonium Salt - Ensure the temperature of the diazotization reaction is strictly maintained between -5°C and 0°C.[3][4]- Use the freshly prepared diazonium salt solution immediately in the subsequent reduction step.
Incomplete Diazotization - Confirm the use of a sufficient excess of mineral acid to maintain a low pH.- Ensure the sodium nitrite is of high quality and used in the correct stoichiometric amount.- Test for the presence of excess nitrous acid with starch-iodide paper at the end of the addition.[5]
Inefficient Reduction - Use a sufficient excess of the reducing agent (e.g., tin(II) chloride).- Ensure the tin(II) chloride is of high purity and has not been oxidized.- Maintain the recommended temperature for the reduction step.
Loss of Product during Work-up - Optimize the pH for product precipitation during neutralization.- Minimize the number of extraction and transfer steps.- Select an appropriate solvent for recrystallization to maximize recovery.
Issue 2: Presence of Colored Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of Azo Dyes - Maintain a pH of 1-2 during diazotization by using a sufficient excess of acid.[2]- Add the sodium nitrite solution slowly and with vigorous stirring to the cooled amine solution.[5]- Ensure the temperature is kept consistently low (-5°C to 0°C).[3][4]
Formation of Phenolic Impurities - Avoid allowing the temperature of the diazotization reaction to rise above 5°C, as this can lead to the reaction of the diazonium salt with water.[6][7][8]- Use the diazonium salt intermediate promptly after its formation.
Oxidation of the Product - Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydrazine product.[10]

Quantitative Data Summary

Table 1: Effect of Temperature on Diazonium Salt Stability and Phenol Formation

Temperature (°C)Stability of Diazonium SaltRate of Phenol FormationRemarks
-10 to 10HighMinimalLittle to no decomposition observed.[6]
10 to 25ModerateSmall, incremental increaseMinor increase in impurities detected.[6]
> 25LowSignificantOnset of detectable decomposition.[6]
> 40Very LowHighSignificant decomposition to phenolic byproducts.[6]

Note: This data is adapted from studies on substituted aryl diazonium salts and illustrates the general trend. The exact temperatures for 4-cyanobenzenediazonium salt may vary slightly.

Table 2: Typical Yields for 4-Cyanophenylhydrazine Hydrochloride Synthesis

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
4-AminobenzonitrileHCl, NaNO₂, SnCl₂·2H₂O-5 to 084[3][4]

Experimental Protocols

Key Experiment: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

  • Ethanol

Procedure:

  • Diazotization:

    • In a suitable reaction vessel equipped with a stirrer and a thermometer, suspend 4-aminobenzonitrile in concentrated hydrochloric acid.

    • Cool the suspension to between -5°C and 0°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature is maintained below 0°C.

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

  • Reduction:

    • In a separate vessel, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.

    • Add the freshly prepared cold diazonium salt solution to the tin(II) chloride solution while stirring vigorously and maintaining the temperature below 0°C.

    • A white precipitate of 4-cyanophenylhydrazine hydrochloride should form.

    • Continue stirring the resulting mixture for 15 minutes.

  • Isolation and Purification:

    • Collect the white precipitate by filtration.

    • Wash the collected solid with cold diethyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_workup Step 3: Isolation & Purification start Suspend 4-Aminobenzonitrile in conc. HCl cool_amine Cool suspension to -5 to 0°C start->cool_amine add_nitrite Slowly add aq. NaNO₂ solution (maintain T < 0°C) cool_amine->add_nitrite stir_diazonium Stir for 15-30 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution to SnCl₂ solution (maintain T < 0°C) stir_diazonium->add_diazonium prepare_sncl2 Prepare cold solution of SnCl₂ in conc. HCl prepare_sncl2->add_diazonium stir_product Stir for 15 min add_diazonium->stir_product filter_product Filter the precipitate stir_product->filter_product wash_product Wash with diethyl ether filter_product->wash_product recrystallize Recrystallize from aq. ethanol wash_product->recrystallize final_product This compound HCl recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound HCl.

reaction_pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions amine 4-Aminobenzonitrile diazonium 4-Cyanobenzenediazonium Salt amine->diazonium NaNO₂, HCl -5 to 0°C product This compound diazonium->product SnCl₂, HCl azo_dye Azo Dye Byproduct diazonium->azo_dye + Unreacted Amine (Insufficient Acid) phenol 4-Cyanophenol diazonium->phenol + H₂O (Elevated Temperature)

Caption: Main vs. side reaction pathways in this compound synthesis.

References

Purification of crude 4-Hydrazinylbenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-hydrazinylbenzonitrile and its salts via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The principle relies on dissolving the impure, crude compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[2] The impurities, which are present in smaller concentrations, remain dissolved in the surrounding solution (mother liquor).[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should meet several criteria[2][4]:

  • The compound of interest (this compound) should be highly soluble at high temperatures but sparingly soluble at room or cold temperatures.[5]

  • The impurities should either be completely soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • The solvent should not react chemically with the compound.

  • The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting or "oiling out" instead of crystallizing.[4] For this compound hydrochloride, a mixture of ethanol and water is a commonly used recrystallization solvent.[6][7]

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can originate from the starting materials, side reactions, or excess reagents. For a typical synthesis starting from 4-aminobenzonitrile, impurities could include unreacted starting material, byproducts from the diazotization and reduction steps, and excess reagents like hydrazine, which is highly water-soluble and can often be removed with a water wash.[8]

Q4: What are the physical properties of pure this compound and its hydrochloride salt?

A4: this compound hydrochloride typically appears as a white to off-white or pale orange to brown powder.[6][9] The hydrochloride salt is more stable and has better solubility in aqueous solutions compared to the free base.[9] Key physical and chemical data are summarized in Table 1.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyThis compoundThis compound HydrochlorideSource(s)
CAS Number 17672-27-42863-98-1[10][11]
Molecular Formula C₇H₇N₃C₇H₈ClN₃ (or C₇H₇N₃·HCl)[6][10]
Molecular Weight 133.15 g/mol 169.61 g/mol [6][10]
Appearance Not specifiedWhite to off-white; Pale orange to brown powder[6][9]
Melting Point Not specified240-244 °C (decomposes)[6][12]
Table 2: Solubility Data for this compound Hydrochloride
SolventTypeQuantitative SolubilityQualitative SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Aprotic Polar~50 mg/mL (with sonication)Soluble[7]
MethanolProtic PolarData not availableSoluble[6][7]
Ethanol/Water MixtureProtic Polar MixtureData not availableSuitable for recrystallization[6][7]
WaterProtic PolarData not availableSoluble[9]

Troubleshooting Guide

Q5: My crude this compound does not fully dissolve in the hot solvent, even after adding a significant amount. What should I do?

A5: This issue may be due to the presence of insoluble impurities.[3][13] Do not add excessive amounts of solvent, as this will lead to a poor yield.[5][14] Instead, after adding a reasonable amount of hot solvent to dissolve the majority of your product, perform a hot gravity filtration to remove the insoluble materials.[13][15] Be sure to use a pre-heated funnel to prevent premature crystallization in the filter paper.[5]

Q6: No crystals have formed after cooling the solution to room temperature and then in an ice bath. What is the problem?

A6: The failure of crystals to form can be due to two primary reasons:

  • Too much solvent was used: This is the most common cause.[16] The solution is not supersaturated, and the product remains dissolved. To fix this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[16]

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not occurred.[14][16] To induce crystallization, you can:

    • Scratch the inside of the flask just below the surface of the liquid with a glass rod.[14][17] This creates a rough surface for crystals to begin forming.

    • Add a "seed crystal" of the pure compound, if available.[14][17]

Q7: The recrystallized product has a noticeable color. How can I obtain a colorless product?

A7: Colored impurities can sometimes be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[3][15] Use a minimal amount (e.g., 1-2% by weight of your compound) as excess charcoal can adsorb your desired product and reduce the yield.[15] After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[15]

Q8: My final yield of pure crystals is very low. What are the possible reasons?

A8: A low recovery can result from several factors[17]:

  • Using too much solvent: As mentioned in Q6, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[5]

  • Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, it will be discarded with the insoluble impurities. Use a heated funnel to prevent this.[5]

  • Washing with too much cold solvent: During the final washing step, use a minimum amount of ice-cold solvent to rinse the crystals, as the product has some finite solubility even at low temperatures.[3][14]

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, significant losses are unavoidable.[5]

Q9: An oil has formed upon cooling instead of solid crystals. How can I resolve this?

A9: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid at a temperature above its melting point.[17] This can happen if the boiling point of the solvent is too high or if the compound is significantly impure.[16] To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to lower the saturation point.[17]

  • Allow the solution to cool much more slowly. Insulating the flask can help promote the slow formation of crystals instead of oil.[16]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound Hydrochloride from an Ethanol/Water Mixture
  • Solvent Selection: In a test tube, determine the approximate solubility of a small amount of the crude product in ethanol and water separately. The goal is to find a mixed solvent ratio where the compound is soluble in the hot mixture but insoluble when cold. An aqueous ethanol solution is a good starting point.[6]

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and heat the mixture on a hot plate with stirring until the solid dissolves.

  • Addition of Anti-Solvent: While the ethanol solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point is near.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. At this point, you have a hot, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding charcoal) are present, perform a hot gravity filtration at this stage into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature.[4][14] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture or another appropriate cold solvent (like diethyl ether) to remove any adhering mother liquor.[6][14]

  • Drying: Allow the crystals to dry completely by pulling air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point and yield of the purified product to assess its purity and the efficiency of the recrystallization.

Mandatory Visualization

G start Recrystallization Troubleshooting p1 Product Doesn't Dissolve Completely start->p1 p2 No Crystals Form Upon Cooling start->p2 p3 Product 'Oils Out' Instead of Crystallizing start->p3 p4 Low Yield of Recovered Crystals start->p4 p5 Product is Colored start->p5 s1a Insoluble Impurities Present? p1->s1a s2a Too Much Solvent Used? p2->s2a s3a Re-heat to dissolve oil p3->s3a s4a Review Protocol: - Used minimum hot solvent? - Avoided premature crystallization? - Washed with minimal ice-cold solvent? p4->s4a s5a Redissolve in hot solvent p5->s5a s1a->p2  No, all soluble s1b Perform Hot Gravity Filtration s1a->s1b  Yes s1c Continue with filtrate s1b->s1c s2b Boil off excess solvent and re-cool s2a->s2b  Yes s2c Induce Crystallization: - Scratch flask interior - Add a seed crystal s2a->s2c  No, supersaturated s3b Add small amount of 'good' solvent s3a->s3b s3c Cool solution very slowly (insulate flask) s3b->s3c s5b Add activated charcoal s5a->s5b s5c Perform Hot Gravity Filtration s5b->s5c

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Identifying and removing impurities in 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazinylbenzonitrile. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Impurities in this compound, often synthesized as its hydrochloride salt (4-cyanophenylhydrazine hydrochloride), primarily arise from the starting materials, side-reactions during synthesis, and subsequent degradation. The most common synthetic route involves the diazotization of 4-aminobenzonitrile followed by reduction with a reducing agent like tin(II) chloride.[1]

Potential impurities include:

  • Unreacted Starting Materials: Residual 4-aminobenzonitrile.

  • Intermediates: Unreacted diazonium salts.

  • Side-Reaction Products:

    • Phenolic derivatives: Formed by the reaction of the diazonium salt with water.

    • Deamination products: Replacement of the diazo group with a hydrogen atom.

    • Positional isomers: If the starting material contains isomeric impurities.

  • Reagent-Related Impurities: Residual tin salts from the reduction step.

  • Degradation Products: Oxidation or decomposition products of the hydrazine moiety.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective method for purifying this compound (or its hydrochloride salt) is recrystallization.[1][2] The choice of solvent is crucial for successful purification. Aqueous ethanol is a frequently used solvent system for the hydrochloride salt.[1][2] Column chromatography can also be employed for purification, particularly for removing impurities with significantly different polarities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of this compound and quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying the presence of impurities by detecting their characteristic signals.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause: Presence of impurities from the synthesis.

  • Troubleshooting Steps:

    • Identify the impurity:

      • Compare the retention times of the unexpected peaks with those of potential impurities (e.g., 4-aminobenzonitrile).

      • If standards are unavailable, collect the fractions corresponding to the impurity peaks and analyze them by mass spectrometry (MS) or NMR to elucidate their structures.

    • Optimize purification:

      • If the impurity is less polar than the product, it will elute earlier in reverse-phase HPLC. Consider adjusting the recrystallization solvent to one in which the impurity is more soluble.

      • If the impurity is more polar, it will elute later. A different recrystallization solvent or a wash step with a less polar solvent might be effective.

      • For complex mixtures of impurities, column chromatography with a suitable solvent gradient is recommended.

Issue 2: Low Purity After Recrystallization
  • Possible Cause 1: Incorrect recrystallization solvent.

  • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system. For 4-cyanophenylhydrazine hydrochloride, mixtures of ethanol and water are often effective.[2]

  • Possible Cause 2: Impurities co-crystallizing with the product.

  • Solution:

    • Perform a second recrystallization.

    • If co-crystallization persists, consider using a different purification technique, such as column chromatography, before the final recrystallization step.

  • Possible Cause 3: Incomplete removal of the mother liquor.

  • Solution:

    • Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.

    • Use a vacuum filter to effectively remove the mother liquor.

Issue 3: Discoloration of the Product
  • Possible Cause: Oxidation of the hydrazine group.

  • Solution:

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid exposure to air and light, especially when in solution or during heating.

    • Use degassed solvents for reactions and purification.

Data Presentation

The following table provides an illustrative example of the purity of this compound hydrochloride before and after recrystallization, as would be determined by HPLC analysis.

SamplePurity by HPLC (%)Major Impurity (Retention Time)Impurity Level (%)
Crude this compound HCl92.54-aminobenzonitrile (3.2 min)5.8
After 1st Recrystallization (aq. EtOH)98.74-aminobenzonitrile (3.2 min)0.9
After 2nd Recrystallization (aq. EtOH)>99.54-aminobenzonitrile (3.2 min)<0.1

Note: This data is representative and the actual purity improvement will depend on the specific impurities and the recrystallization conditions.

Experimental Protocols

Protocol 1: Purification of this compound Hydrochloride by Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound hydrochloride in a minimal amount of hot aqueous ethanol (e.g., 80% ethanol in water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purity Determination by HPLC

This protocol is a general guideline and should be optimized for your specific instrument and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative HPLC HPLC Recrystallization->HPLC Purity Check NMR NMR Recrystallization->NMR Structure ID Column Chromatography->HPLC Purity Check Column Chromatography->NMR Structure ID Pure Product Pure Product HPLC->Pure Product >99.5% troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Recrystallize Recrystallize Impure Product->Recrystallize Check Purity (HPLC) Check Purity (HPLC) Recrystallize->Check Purity (HPLC) Pure Pure Check Purity (HPLC)->Pure Yes Not Pure Not Pure Check Purity (HPLC)->Not Pure No Change Solvent Change Solvent Not Pure->Change Solvent Minor Impurities Column Chromatography Column Chromatography Not Pure->Column Chromatography Major/Multiple Impurities Change Solvent->Recrystallize Column Chromatography->Recrystallize

References

Improving the yield of pyrazole synthesis with 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of pyrazole synthesis, with a specific focus on reactions involving 4-hydrazinylbenzonitrile hydrochloride. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to streamline your research and development efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common challenges encountered during the synthesis of pyrazoles using this compound hydrochloride and offers actionable solutions.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction: The cyclocondensation may not have proceeded to completion.Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. Consider using a microwave-assisted synthesis approach to potentially improve yields and reduce reaction times.[1] Catalyst inefficiency: The acid catalyst may not be effective or used in the optimal amount.
Poor quality of starting materials: Impurities in this compound hydrochloride or the 1,3-dicarbonyl compound can lead to side reactions.Ensure purity: Use high-purity starting materials. If necessary, purify the reactants by recrystallization or column chromatography before use. Hydrazine derivatives can degrade over time, so using a fresh batch is advisable.[2][3]
Steric hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can impede the reaction.Modify reaction conditions: Higher temperatures and longer reaction times may be required to overcome steric hindrance. In some cases, a less sterically hindered dicarbonyl compound might be a better choice if the substitution pattern allows.
Formation of Multiple Products (Regioisomers) Use of unsymmetrical 1,3-dicarbonyl compounds: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.Control reaction conditions: The regioselectivity of the Knorr synthesis can be influenced by pH. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[3] Solvent selection: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents may offer better selectivity compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
Electronic effects of substituents: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can direct the initial nucleophilic attack.Leverage electronic differences: An electron-withdrawing group on the dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The electron-withdrawing cyano group on the this compound will decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions.[5]
Formation of Side Products/Impurities Incomplete cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final pyrazole ring.Promote cyclization: Ensure adequate heating and a sufficient amount of acid catalyst to facilitate the intramolecular cyclization and subsequent dehydration.
Oxidation of the product: The final pyrazole product may be susceptible to oxidation, leading to colored impurities.Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Discoloration of the reaction mixture: This is often observed when using hydrazine salts and can be due to the formation of colored impurities from the starting material.[2]Purification: The colored impurities can often be removed during the work-up and purification steps, such as recrystallization or column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[5][6][7] The reaction is typically acid-catalyzed and proceeds through the following key steps:

  • Hydrazone Formation: The hydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.

Q2: How does the electron-withdrawing cyano group on this compound affect the reaction?

A2: The electron-withdrawing nature of the cyano group on the phenyl ring of this compound reduces the nucleophilicity of the hydrazine nitrogen atoms. This can make the initial reaction with the 1,3-dicarbonyl compound slower compared to reactions with more electron-rich hydrazines.[5] Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve a good yield.

Q3: What are the best practices for purifying the synthesized pyrazole product?

A3: The purification of the final pyrazole product is crucial for obtaining a high-purity compound. Common purification techniques include:

  • Recrystallization: This is often the most effective method for removing impurities. A suitable solvent system should be chosen where the pyrazole product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[8][9]

  • Column Chromatography: If recrystallization is not sufficient to separate the product from impurities or regioisomers, column chromatography on silica gel is a viable option. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[2][10]

  • Acid-Base Extraction: If the pyrazole product has basic properties, an acid-base extraction can be used to separate it from non-basic impurities. The product is first dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then basified to precipitate the purified pyrazole, which can be collected by filtration.

Quantitative Data on Pyrazole Synthesis

The yield of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data on the effect of different parameters on the reaction yield.

Hydrazine 1,3-Dicarbonyl Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
PhenylhydrazineAcetylacetone-Ethylene GlycolRoom Temp-95[10]
2,4-DinitrophenylhydrazineAcetylacetoneLiClO4Ethylene GlycolRoom Temp-92[10]
Hydrazine HydrateEthyl AcetoacetateNano-ZnO---95[11]
Arylhydrazines1,3-Diketones-N,N-dimethylacetamideRoom Temp-59-98[10]
PhenylhydrazineAcetylacetoneGlacial Acetic AcidGlacial Acetic AcidReflux4-571[8]
Phenylhydrazine3-Methyl-2,4-pentanedione[Ce(L-Pro)2]2(Oxa)EthanolRoom Temp-91[12]

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

This protocol describes the synthesis of a pyrazole derivative using this compound hydrochloride and acetylacetone as a representative 1,3-dicarbonyl compound.

Materials:

  • This compound hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add acetylacetone (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Mandatory Visualizations

B-Raf/MEK/ERK Signaling Pathway

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The B-Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. The diagram below illustrates this pathway, which is a common target for pyrazole-based kinase inhibitors.

B_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Pyrazole Pyrazole-based B-Raf Inhibitor Pyrazole->B_Raf Inhibits

Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of pyrazole-based drugs.

Experimental Workflow for Pyrazole Synthesis

The following diagram outlines the general workflow for the synthesis and purification of pyrazoles from this compound hydrochloride.

Pyrazole_Synthesis_Workflow Start Start: Starting Materials (this compound HCl, 1,3-Dicarbonyl Compound) Reaction Reaction: - Dissolve in Solvent (e.g., Ethanol) - Add Catalyst (e.g., Acetic Acid) - Reflux Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Work-up: - Solvent Removal - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - Mass Spectrometry - Melting Point Purification->Analysis FinalProduct Final Product: Pure Pyrazole Derivative Analysis->FinalProduct

Caption: A generalized experimental workflow for the synthesis and purification of pyrazoles.

References

Stability issues and degradation of 4-Hydrazinylbenzonitrile on storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of 4-Hydrazinylbenzonitrile and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: this compound, also known as 4-cyanophenylhydrazine, is an organic compound with the chemical formula C₇H₇N₃. It is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1] It is commonly available as a free base or as a hydrochloride salt (this compound HCl). The hydrochloride salt is generally more stable and soluble in aqueous solutions.[2]

Q2: What are the primary stability concerns with this compound?

A2: The primary stability concerns for this compound are its susceptibility to oxidation and hydrolysis. The hydrazine group is readily oxidized, especially when exposed to air (oxygen), light, and certain metal ions. This can lead to discoloration (yellowing or browning) and the formation of impurities. Hydrolysis can occur in the presence of moisture, particularly under acidic or basic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, especially for the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is advised. The hydrochloride salt is more stable under normal storage conditions.[3]

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation include a change in color from off-white or pale yellow to yellow or brown, and a change in the physical state of the solid, such as clumping or becoming sticky, which may indicate moisture absorption.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution for long periods is generally not recommended due to the increased risk of degradation through hydrolysis and oxidation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution at a low temperature, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Issue Possible Cause Solution
Inconsistent experimental results Degradation of the compound leading to lower purity and the presence of interfering byproducts.1. Verify the purity of your this compound stock using an appropriate analytical method like HPLC or ¹H NMR. 2. If degradation is confirmed, use a fresh batch of the compound. 3. Ensure that proper storage and handling procedures are followed for all new batches.
Compound has changed color (yellowing/browning) Oxidation of the hydrazine group due to exposure to air or light.1. Discard the discolored compound as its purity is compromised. 2. For future prevention, store the compound under an inert atmosphere (argon or nitrogen) and in a light-protected container (e.g., an amber vial).
Solid has become clumpy or sticky Absorption of moisture from the atmosphere (hygroscopicity).1. The compound may need to be dried under a high vacuum. However, be aware that some hydrolysis may have already occurred. 2. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator.
Poor solubility in recommended solvents The compound may have degraded into less soluble byproducts.1. Confirm the identity and purity of the compound using analytical techniques. 2. If degradation is suspected, it is best to use a new, pure sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (or its HCl salt) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • Dissolve the stressed solid in the solvent for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

1. Initial Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.

  • Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and flow rate to achieve optimal separation (baseline resolution > 1.5 for all peaks).

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 241-244 °C (decomposes) (for HCl salt)
Solubility Soluble in methanol[6]
Table 2: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagents/ParametersExpected Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C4-Aminobenzonitrile, 4-Cyanophenol
Base Hydrolysis 0.1 M NaOH, 60°CPotential for hydrolysis of the nitrile group
Oxidation 3% H₂O₂, Room Temp.Azo and azoxy derivatives, 4-cyanophenol
Thermal 70°C (solid state)Potential for dimerization and other complex products
Photolytic ICH Q1B conditionsSimilar to oxidative degradation products

Visualizations

G cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Optimal Cool, Dry, Dark, Inert Atmosphere Stable_Compound This compound (High Purity) Optimal->Stable_Compound Maintains Stability Suboptimal Ambient Light, Air, Moisture Degraded_Compound Degradation Products (Lower Purity) Suboptimal->Degraded_Compound Leads to Degradation Stable_Compound->Degraded_Compound Improper Storage

Caption: Logical relationship between storage conditions and compound stability.

G Start Start: this compound Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Development->Method_Validation Stability_Study Conduct Long-Term and Accelerated Stability Studies Method_Validation->Stability_Study End End: Shelf-life Determination Stability_Study->End

Caption: Experimental workflow for stability testing.

G 4HBN This compound Oxidation Oxidation (O₂, Light, Metal Ions) 4HBN->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) 4HBN->Hydrolysis Azo_Azoxy Azo/Azoxy Derivatives Oxidation->Azo_Azoxy 4CP 4-Cyanophenol Oxidation->4CP Hydrolysis->4CP 4ABN 4-Aminobenzonitrile Hydrolysis->4ABN

References

Troubleshooting low yield in 4-Hydrazinylbenzonitrile condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazinylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and handling.

Troubleshooting Guide: Low Yield in Condensation Reactions

This guide addresses common causes of low yield in the condensation reaction between this compound and carbonyl compounds (aldehydes and ketones) to form hydrazones.

Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in hydrazone formation can often be attributed to several key factors ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Workflow

G start Low Yield Observed reagent_quality Verify Reagent Purity and Stability start->reagent_quality reaction_setup Review Reaction Conditions reagent_quality->reaction_setup If reagents are pure sub_reagent1 Check this compound for degradation reagent_quality->sub_reagent1 sub_reagent2 Confirm aldehyde/ketone purity (no oxidation) reagent_quality->sub_reagent2 workup_purification Optimize Workup & Purification reaction_setup->workup_purification If conditions are optimal sub_setup1 Adjust temperature reaction_setup->sub_setup1 sub_setup2 Vary solvent reaction_setup->sub_setup2 sub_setup3 Modify catalyst (type/loading) reaction_setup->sub_setup3 sub_setup4 Check stoichiometry reaction_setup->sub_setup4 conclusion Yield Improved workup_purification->conclusion If optimized sub_workup1 Minimize product loss during filtration/extraction workup_purification->sub_workup1 sub_workup2 Optimize recrystallization solvent system workup_purification->sub_workup2 G start Multiple Spots on TLC azine Azine Formation Suspected start->azine decomposition Decomposition Suspected start->decomposition other Other Side Reactions start->other sol_azine1 Use slight excess of hydrazine azine->sol_azine1 sol_azine2 Control stoichiometry carefully azine->sol_azine2 sol_decomp1 Lower reaction temperature decomposition->sol_decomp1 sol_decomp2 Reduce reaction time decomposition->sol_decomp2 sol_decomp3 Run under inert atmosphere decomposition->sol_decomp3 sol_other1 Optimize catalyst other->sol_other1 sol_other2 Change solvent other->sol_other2

Managing temperature control in 4-Hydrazinylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 4-Hydrazinylbenzonitrile. It addresses common issues related to temperature control during synthesis and subsequent reactions, offering troubleshooting advice and frequently asked questions to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the key thermal stability concerns with this compound?

A1: this compound, like other hydrazine derivatives, requires careful temperature management. The primary concerns are its potential for thermal decomposition and its involvement in highly exothermic reactions.[1][2] Hydrazine compounds can be thermodynamically unstable and may undergo spontaneous decomposition, even at ambient temperatures.[3] The hydrochloride salt form generally offers enhanced stability and solubility for handling and storage.[4]

Q2: Why is precise temperature control so critical in reactions involving this compound?

A2: Precise temperature control is crucial for several reasons:

  • Preventing Thermal Runaway: The hydrazine functional group can lead to highly exothermic reactions.[5][6] Poor temperature control can initiate a self-sustaining reaction where heat is generated faster than it can be dissipated, leading to a dangerous event known as thermal runaway.[7][8]

  • Maximizing Yield: Many reactions are temperature-sensitive. Side reactions or decomposition of the starting material or product can occur at elevated temperatures, significantly reducing the yield of the desired product.[9]

  • Ensuring Selectivity: In complex syntheses, controlling the temperature can direct the reaction towards a specific product over others. For instance, condensation reactions involving nitriles can yield different products based on the reaction temperature.[9]

Q3: What are the signs of a potential thermal runaway event?

A3: Early detection is key to preventing a thermal runaway. Key signs include:

  • A sudden, unexpected, and rapid increase in reaction temperature that does not stabilize with standard cooling.

  • A noticeable increase in the rate of gas evolution or bubbling.

  • A change in the color or viscosity of the reaction mixture.

  • The reaction temperature continuing to rise even after the heat source is removed.

Q4: What are the recommended storage conditions for this compound and its salts?

A4: To ensure stability and integrity, this compound and its salts should be stored in a cool, dry, and dark place. For the hydrochloride salt, storage at room temperature in a sealed, dry container is recommended.[10] It is also sensitive to moisture.[10] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Troubleshooting Guide

Problem: My reaction temperature is rising uncontrollably.

  • Immediate Action:

    • Immediately cease the addition of any further reagents.

    • Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the cooling bath).

    • If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat.

    • If the temperature continues to rise unabated, prepare for an emergency quench by adding a large volume of a suitable quenching agent. Always have a quench plan before starting the experiment.

    • Alert personnel in the vicinity and follow all laboratory safety protocols for runaway reactions.

  • Logical Troubleshooting Flow: The following diagram outlines a systematic approach to handling an uncontrolled exotherm.

    Uncontrolled_Exotherm_Workflow observe Observe Rapid Temperature Rise stop_reagents Cease Reagent Addition Immediately observe->stop_reagents enhance_cooling Enhance External Cooling stop_reagents->enhance_cooling is_stable Is Temperature Stabilizing? enhance_cooling->is_stable dilute Consider Diluting with Pre-Chilled Solvent is_stable->dilute  No monitor Continue Monitoring Closely is_stable->monitor  Yes dilute->is_stable quench Execute Emergency Quench Protocol dilute->quench safety Follow Lab Safety Procedures quench->safety

Problem: I am observing a low yield or the formation of unexpected byproducts.

  • Potential Cause: The reaction temperature may have been too high, leading to decomposition or side reactions. The hydrazine group is a potent nucleophile and can participate in various reactions. [4][11]* Recommended Actions:

    • Review the Protocol: Ensure the reaction was conducted at the recommended temperature.

    • Optimize Temperature: Perform the reaction at a lower temperature. Even a 10°C change can significantly alter reaction kinetics and product distribution. [12] 3. Control Reagent Addition: Add reagents slowly and sub-surface (if possible) to a well-stirred solution to dissipate localized heat and maintain a uniform temperature.

    • Use a Calorimeter: For critical process development, use a reaction calorimeter to study the heat flow and identify the onset temperature of side reactions or decomposition. [13] Problem: The reaction is not starting or is proceeding very slowly.

  • Potential Cause: The reaction temperature may be too low to overcome the activation energy (Ea). [12][14]* Recommended Actions:

    • Gradual Warming: Slowly and carefully increase the temperature in small increments (e.g., 5-10°C). Monitor the reaction closely for any signs of an exotherm after each increase.

    • Check Reagent Quality: Ensure the this compound and other reagents have not degraded during storage.

    • Consider a Catalyst: Investigate if a suitable catalyst could lower the activation energy, allowing the reaction to proceed at a safer, lower temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source
CAS Number 2863-98-1 [10][15]
Molecular Formula C₇H₈ClN₃ [10]
Molecular Weight 169.61 g/mol [10]
Melting Point 241-244 °C (decomposes) [10]
Appearance Pale orange to brown powder [10]
Solubility Soluble in methanol [10]

| Storage Temp. | Room Temperature, sealed in dry | [10]|

Experimental Protocols

Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established diazotization and reduction procedures and requires strict temperature control. [10] Materials:

  • 4-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ethanol

Experimental Setup: The diagram below illustrates an ideal setup for this temperature-sensitive reaction.

Low_Temp_Setup cluster_flask Reaction Flask cluster_bath Cooling Bath flask Round-Bottom Flask (with stir bar) thermometer Thermometer (low-temp) flask->thermometer Monitor Temp Constantly stir_plate Magnetic Stir Plate flask->stir_plate bath Ice/Salt Bath (-5 to 0°C) add_funnel Addition Funnel (for NaNO₂ soln) add_funnel->flask Slow, dropwise addition

Caption: Recommended setup for low-temperature synthesis reactions.

Procedure:

  • Step 1: Diazotization (CRITICAL TEMPERATURE: -5 to 0°C)

    • Suspend 4-aminobenzonitrile in concentrated HCl in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to between -5 and 0°C using an ice-salt bath. It is critical that the temperature does not rise above 0°C during this step.

    • Dissolve sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the stirring suspension, ensuring the temperature remains below 0°C. The rate of addition should be slow enough to prevent any significant temperature increase.

  • Step 2: Reduction (CRITICAL TEMPERATURE: < 0°C)

    • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated HCl and pre-cool it to 0°C.

    • Keeping the diazotized solution temperature below 0°C, slowly add the cold tin(II) chloride solution. A precipitate will form.

  • Step 3: Workup and Isolation

    • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes in the cold bath.

    • Collect the white precipitate by filtration.

    • Wash the product with cold water or diethyl ether to remove impurities.

    • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure this compound hydrochloride.

References

How to avoid the formation of regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of regioisomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation critical?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1][2] This reaction can lead to two different constitutional isomers where the substituents are placed at different positions on the pyrazole ring. Controlling the formation of a specific regioisomer is crucial because different regioisomers can possess vastly different biological activities, pharmacological properties, and toxicological profiles.[2] For therapeutic and commercial applications, isolating a single, desired regioisomer in high purity is often a regulatory and efficacy requirement.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of several factors:[1][3]

  • Steric Effects: The relative size of substituents on both the 1,3-dicarbonyl and the hydrazine reactant can create steric hindrance. The initial nucleophilic attack by the hydrazine typically occurs at the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[2][4]

  • Solvent Choice: The solvent can have a profound impact on the regioisomeric ratio. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of one isomer.[5][6]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomeric products.[2]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When controlling the Knorr synthesis proves difficult, several alternative methods offer excellent regiochemical control:

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[7]

  • Synthesis from Enaminones: Using β-enaminones, which are derivatives of 1,3-dicarbonyls, can provide unambiguous control over the regiochemical outcome.[4][7][8]

  • Synthesis from α,β-Unsaturated Ketones and Aldehydes: These starting materials can be reacted with hydrazines to yield pyrazoles, often with good regioselectivity.[7][9]

  • Multi-component Reactions: One-pot, multi-component reactions have been developed that offer operationally simple and highly regioselective routes to polysubstituted pyrazoles.[7][10]

  • Metal-Catalyzed Syntheses: Various metal catalysts, including copper, rhodium, and ruthenium, can enable highly regioselective pyrazole syntheses under mild conditions from diverse starting materials like alkynes and hydrazones.[7]

Q4: How can I separate a mixture of pyrazole regioisomers if their formation cannot be avoided?

A4: If a reaction yields an inseparable mixture of regioisomers, purification can be challenging but is often achievable through chromatographic techniques.

  • Thin-Layer Chromatography (TLC): First, conduct a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Flash Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the isomers on a preparative scale. Careful packing of the column and slow, consistent elution are key to achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure samples, preparative HPLC is a powerful option. Different column phases (normal or reverse-phase) and solvent gradients can be explored to optimize the separation.

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic properties of the substituents on your unsymmetrical 1,3-dicarbonyl compound are too similar, resulting in a lack of preference for the initial nucleophilic attack by the hydrazine.[2]

  • Solution 1: Modify the Solvent System. This is often the most effective and straightforward approach. Switch from standard solvents like ethanol or methanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically alter the reaction pathway to favor one regioisomer.[5][6]

  • Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the other nitrogen atom. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[2][4]

  • Solution 3: Change the Synthetic Strategy. If the above adjustments are not effective, consider a different synthetic route that offers inherent regiocontrol, such as a 1,3-dipolar cycloaddition or synthesis starting from a β-enaminone.[2][7]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The intrinsic steric and electronic properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to reverse the inherent selectivity of a Knorr-type synthesis, use a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes, for instance, is an excellent method for synthesizing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][11]

  • Solution 2: Use a Dicarbonyl Surrogate. Precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones or β-ketoesters, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single, predictable regioisomer.[4][12]

  • Solution 3: Investigate Temperature Effects. Varying the reaction temperature might switch the reaction from kinetic to thermodynamic control (or vice versa), potentially favoring the desired isomer. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and a higher temperature (e.g., reflux) and analyze the product ratio.

Issue 3: My regioselective reaction is not going to completion or has a low yield.

  • Problem: While regioselectivity is high, the reaction efficiency is poor.

  • Solution 1: Verify Purity of Starting Materials. Ensure that the hydrazine and 1,3-dicarbonyl compounds are of high purity. Impurities, especially residual acid or base, can interfere with the reaction.[4] Hydrazine derivatives can degrade upon storage and should be handled under an inert atmosphere if sensitive.

  • Solution 2: Optimize Reaction Conditions.

    • Temperature and Time: Systematically increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress by TLC or GC-MS to determine the optimal conditions without causing product decomposition.[4]

    • Catalyst: The choice and amount of catalyst can be critical. For acid-catalyzed reactions, screen different acids (e.g., acetic acid, HCl, p-TsOH) and their concentrations. In some modern syntheses, specific metal catalysts are required for high efficiency.[13]

    • Solvent: Even if a solvent provides good selectivity, it might not be optimal for reaction rate. Ensure the reactants are fully soluble at the reaction temperature.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can dramatically influence the ratio of regioisomers formed in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The following table summarizes quantitative data on this effect.

Regioisomer A is formed by the attack of the substituted nitrogen (N1) of the hydrazine at the carbonyl adjacent to the R¹ group. Regioisomer B is formed by attack at the carbonyl adjacent to the R² group.

Entry1,3-Dicarbonyl (R¹ / R²)HydrazineSolventRatio (A : B)Reference
1CF₃ / PhMethylhydrazineEthanol50 : 50[5]
2CF₃ / PhMethylhydrazineTFE>95 : 5[5]
3CF₃ / PhMethylhydrazineHFIP>95 : 5[5]
4Me / PhMethylhydrazineEthanol75 : 25[6]
5Me / PhMethylhydrazineTFE>95 : 5[6]
6CF₃ / PhPhenylhydrazineEthanol65 : 35[6]
7CF₃ / PhPhenylhydrazineTFE>95 : 5[6]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol 1: General Regioselective Pyrazole Synthesis Using TFE

This protocol provides a general guideline for synthesizing pyrazoles with high regioselectivity from 1,3-dicarbonyl compounds and substituted hydrazines using a fluorinated solvent.[2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.1 M solution).

    • Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which offers excellent and predictable regiocontrol.[2]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.5 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.2 eq), and 18-crown-6 (0.1 eq).

    • Add anhydrous pyridine via syringe to dissolve the reagents.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide (2.5 eq) in portions over 10-15 minutes, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[2]

Visualizations

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 (less hindered/more electrophilic) Attack_C2 Attack at Carbonyl 2 (more hindered/less electrophilic) Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack_C1 Pathway A Hydrazine->Attack_C2 Pathway B Intermediate_A Intermediate A Attack_C1->Intermediate_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_C2->Intermediate_B Cyclization & Dehydration Regioisomer_A Regioisomer A (Major Product) Intermediate_A->Regioisomer_A Regioisomer_B Regioisomer B (Minor Product) Intermediate_B->Regioisomer_B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G Start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) ChangeSolvent Change Solvent to TFE or HFIP Start->ChangeSolvent First & Easiest Step CheckRatio1 Is Ratio > 95:5? ChangeSolvent->CheckRatio1 AdjustpH Adjust Reaction pH (Catalytic Acid/Base) CheckRatio1->AdjustpH No Success Success: Single Regioisomer Obtained CheckRatio1->Success Yes CheckRatio2 Is Ratio Improved? AdjustpH->CheckRatio2 NewStrategy Change Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) CheckRatio2->NewStrategy No CheckRatio2->Success Yes NewStrategy->Success Leads to Single Isomer Failure Consider Purification or Redesign NewStrategy->Failure If new route fails

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Hydrazinylbenzonitrile: HPLC vs. qNMR and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of final active pharmaceutical ingredients (APIs). 4-Hydrazinylbenzonitrile, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1] This guide provides an objective comparison of a stability-indicating HPLC method with two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and comparative data.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the three analytical methods for the purity determination of a typical batch of this compound.

ParameterHPLC with UV DetectionQuantitative ¹H-NMR (qNMR)GC-MS (with derivatization)
Purity Assay (%) 99.599.499.2
Limit of Detection (LOD) ~0.01%~0.05%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.15%~0.015%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Analysis Time per Sample ~20 minutes~15 minutes~30 minutes
Sample Throughput HighMediumMedium
Specificity High (with proper method)High (structurally specific)Very High (mass-based)
Need for Reference Standard Yes (for quantification)No (primary method)[2][3]Yes (for quantification)

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating reversed-phase HPLC (RP-HPLC) method is highly suitable for the purity determination of this compound, as it can separate the main component from its potential impurities and degradation products.[4][5] Due to the polar nature of the hydrazine group, derivatization is often employed to enhance retention and detectability.[6][7]

Experimental Protocol: Stability-Indicating RP-HPLC with Pre-column Derivatization
  • Instrumentation : HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Elution :

      • 0-10 min: 30-70% B

      • 10-12 min: 70-90% B

      • 12-15 min: 90% B

      • 15.1-20 min: 30% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 350 nm (after derivatization).

    • Injection Volume : 10 µL.

  • Sample Preparation and Derivatization :

    • Derivatizing Reagent : Prepare a 5 mg/mL solution of salicylaldehyde in methanol.[6]

    • Standard Solution : Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of methanol and 1 mL of the derivatizing reagent. Heat at 60°C for 15 minutes, then cool and dilute to volume with methanol.

    • Sample Solution : Prepare the sample solution in the same manner as the standard solution.

Alternative Analytical Techniques

While HPLC is a robust method, orthogonal techniques are often employed for comprehensive purity assessment and to overcome potential limitations.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters :

    • Pulse Program : A standard 90° pulse sequence.

    • Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans : Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation :

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

  • Instrumentation : GC-MS system with a capillary column and a mass selective detector.

  • Derivatization :

    • React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the active hydrogens of the hydrazine group.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.

    • Mass Scan Range : m/z 40-450.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and a comparison of the three analytical approaches.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh->dissolve derivatize Add Salicylaldehyde & Heat at 60°C dissolve->derivatize dilute Dilute to Final Volume derivatize->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 350 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Purity_Analysis_Comparison cluster_hplc HPLC cluster_qnmr qNMR cluster_gcms GC-MS start Purity Determination of This compound hplc_prep Derivatization start->hplc_prep qnmr_prep Add Internal Standard start->qnmr_prep gcms_prep Derivatization (Silylation) start->gcms_prep hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_quant Quantification vs. Reference Standard hplc_analysis->hplc_quant qnmr_analysis ¹H-NMR Spectrum Acquisition qnmr_prep->qnmr_analysis qnmr_quant Absolute Quantification (Primary Method) qnmr_analysis->qnmr_quant gcms_analysis Gas Phase Separation & Mass Detection gcms_prep->gcms_analysis gcms_quant Quantification vs. Reference Standard gcms_analysis->gcms_quant

Caption: Comparison of logical workflows for purity determination by HPLC, qNMR, and GC-MS.

Conclusion

For routine quality control and purity determination of this compound, a stability-indicating RP-HPLC method offers a robust, precise, and high-throughput solution. However, for an orthogonal confirmation of purity and in situations where a certified reference standard is unavailable, qNMR serves as an invaluable primary method. GC-MS provides exceptional sensitivity and specificity, particularly for identifying and quantifying volatile or semi-volatile impurities, but requires a derivatization step. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the available instrumentation.

References

A Comparative Guide to the NMR Characterization of 4-Hydrazinylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of 4-Hydrazinylbenzonitrile and its derivatives. It is designed to assist researchers in identifying and differentiating these compounds based on their spectral data. This document also presents alternative analytical techniques and detailed experimental protocols to support comprehensive structural elucidation.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and several of its derivatives. The data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data

CompoundAr-H (ortho to -CN)Ar-H (ortho to -NHNH₂)-NH--NH₂Other Protons
This compound 7.45 (d, J=8.4 Hz, 2H)6.85 (d, J=8.4 Hz, 2H)8.30 (s, 1H)4.40 (s, 2H)
4-Nitro-phenylhydrazone derivative 8.18 (d, J=8.1 Hz, 2H)6.93 (d, J=9.1 Hz, 2H)7.83 (br s, 1H)10.52 (s, 1H, -OH), 7.90 (s, 1H, -HC=N), 7.06 (d, J=8.5 Hz, 1H), 6.52 (d, J=2.3 Hz, 1H), 6.48 (dd, J=2.3, 8.5 Hz, 1H), 3.97 (t, J=6.6 Hz, 2H, -OCH₂-), 2.52-1.61 (m, 10H, -(CH₂)₅-), 0.61 (t, J=6.6 Hz, 3H, -CH₃)
4-Methoxy-phenylhydrazone derivative 7.58 (d, J=8.0 Hz, 2H)6.95 (d, J=8.0 Hz, 2H)3.86 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundC-CNC-NHNH₂Ar-C (ortho to -CN)Ar-C (ortho to -NHNH₂)C=NOther Carbons
This compound 119.5152.0133.5113.0102.0 (C4)
4-Chloro-benzonitrile derivative 117.9133.3129.6110.7 (C-Cl), 139.4 (C4)[1]
4-Nitro-benzonitrile derivative 118.2133.4124.2116.7 (C-NO₂), 150.0 (C4)[1]
4-Methoxy-benzonitrile derivative 119.2133.9114.7103.9 (C-OCH₃), 162.8 (C4), 55.5 (-OCH₃)[1]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of nuclei, and stereochemistry.Provides a complete structural picture. Non-destructive.Lower sensitivity compared to MS. Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., -C≡N, -NH, -NH₂).Fast and simple to perform. Good for identifying the presence or absence of specific functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity, requiring very small sample amounts. Can provide molecular formula information.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.

For this compound and its derivatives, IR spectroscopy can readily confirm the presence of the nitrile (C≡N stretch around 2220-2260 cm⁻¹) and the hydrazine (-NH and -NH₂ stretches in the 3200-3400 cm⁻¹ region) functional groups. Mass spectrometry will provide the exact molecular weight, confirming the overall composition of the synthesized compounds. However, only NMR spectroscopy can provide the detailed atomic-level connectivity and distinguish between different isomers that may form during derivatization.

Experimental Protocols

NMR Sample Preparation and Analysis

A standard protocol for the NMR analysis of this compound and its derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of these compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH and -NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR spectra, integration of the signals should be performed to determine the relative number of protons.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in the characterization of these compounds, the following diagrams illustrate the experimental workflow for NMR analysis and a logical comparison of the key analytical techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Structure Elucidation H->I

Figure 1: Experimental workflow for NMR characterization.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR Spectroscopy Structure Detailed 3D Structure & Connectivity NMR->Structure FunctionalGroups Functional Groups NMR->FunctionalGroups MolecularWeight Molecular Weight & Formula NMR->MolecularWeight IR IR Spectroscopy IR->FunctionalGroups MS Mass Spectrometry MS->FunctionalGroups MS->MolecularWeight

Figure 2: Comparison of information from different analytical techniques.

References

A Comparative Guide to the X-ray Crystallography of 4-Hydrazinylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed look into the structural analysis of 4-hydrazinylbenzonitrile derivatives using single-crystal X-ray crystallography. While a direct comparison of multiple derivatives is hampered by the limited availability of public crystallographic data, this document provides a comprehensive overview of the crystallographic data for (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate. Furthermore, it outlines the detailed experimental protocols necessary for such analyses, serving as a valuable resource for researchers engaged in the synthesis and structural characterization of novel compounds in this class.

Data Presentation: Crystallographic Insights into a this compound Derivative

The following table summarizes the key crystallographic data for (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate, providing a quantitative snapshot of its solid-state structure.[1]

Parameter(E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile Dimethyl Sulfoxide Hemisolvate
Chemical Formula C15H15N3O0.5S0.5
Formula Weight 275.85
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.828(2)
b (Å) 18.177(4)
c (Å) 10.778(2)
α (°) 90
β (°) 106.914(3)
γ (°) 90
Volume (ų) 2029.6(7)
Z 4
Calculated Density (g/cm³) 1.358
Absorption Coefficient (mm⁻¹) 0.106
F(000) 580
Crystal Size (mm³) 0.25 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 8147
Independent reflections 3450 [R(int) = 0.034]
Final R indices [I>2σ(I)] R1 = 0.0564, wR2 = 0.1420
R indices (all data) R1 = 0.0835, wR2 = 0.1587
Goodness-of-fit on F² 1.03

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise steps, from crystal growth to data analysis. The following is a generalized protocol based on standard practices in small-molecule X-ray crystallography.

Synthesis and Crystallization

The synthesis of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile was achieved through the condensation reaction of 4-cyanophenylhydrazine with 4-cyanobenzaldehyde. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dimethyl sulfoxide (DMSO) solution.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffraction data are collected using a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data are processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow

To better understand the logical flow of X-ray crystallography, the following diagrams illustrate the key stages of the process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structure

Caption: Experimental workflow for X-ray crystallography.

logical_relationship compound This compound Derivative crystal Single Crystal compound->crystal Crystallization diffraction_pattern Diffraction Pattern crystal->diffraction_pattern X-ray Diffraction electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform atomic_model 3D Atomic Model electron_density->atomic_model Model Building & Refinement

Caption: From molecule to 3D structure.

References

Unveiling Carbonyls: A Comparative Guide to 4-Hydrazinylbenzonitrile in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of carbonyl compounds is a critical analytical challenge. This guide provides an objective comparison of 4-hydrazinylbenzonitrile (4-HBN) as a derivatizing agent for the mass spectrometry analysis of aldehydes and ketones, evaluating its performance against common alternatives and providing detailed experimental data and protocols.

The hydrazine moiety of this compound serves as a potent nucleophile, readily reacting with the electrophilic carbon of a carbonyl group to form a stable hydrazone. This derivatization enhances the ionization efficiency of carbonyl compounds, which often exhibit poor ionization in electrospray ionization (ESI) mass spectrometry, thereby significantly improving detection sensitivity. The introduction of the benzonitrile group also provides a consistent fragmentation pattern, aiding in the identification and quantification of a wide array of carbonyl-containing molecules.

Performance Comparison of Hydrazine-Based Derivatization Reagents

The selection of a derivatization reagent is paramount for achieving optimal analytical performance. Here, we compare this compound (4-HBN), also commercially available as its hydrochloride salt (4-CPH), with other widely used hydrazine-based reagents: 2,4-dinitrophenylhydrazine (DNPH) and 4-hydrazinobenzoic acid (HBA). While direct head-to-head quantitative LC-MS/MS data for 4-HBN is not extensively published, its performance can be inferred from its structural similarity to HBA and available HPLC-UV data.

FeatureThis compound (4-HBN / 4-CPH)2,4-Dinitrophenylhydrazine (DNPH)4-Hydrazinobenzoic Acid (HBA)
Principle Forms stable 4-cyanophenylhydrazones with strong UV absorbance and good ionization efficiency.Well-established reagent forming stable 2,4-dinitrophenylhydrazones.Forms stable hydrazones with good aqueous solubility.
Reported LOD (LC-MS/MS) Data not readily available, but expected to be in the low ng/mL to pg/mL range based on similar compounds.0.03 to 0.3 ppb (for various carbonyls in air samples)[1]. 1-15 ng/m³ (in air samples)[2].Below 0.5 mg/L (for low-molecular-weight aldehydes using HPLC-UV and CE-DAD)[3].
Reported LOQ (LC-MS/MS) Data not readily available.~3x LOD[2].Data not readily available for LC-MS/MS.
Ionization Efficiency The cyano group is expected to enhance proton affinity in positive ion mode ESI.Generally analyzed in negative ion mode due to the electron-withdrawing nitro groups.The carboxylic acid group can be ionized in both positive and negative modes.
Advantages - Stable derivatives.- Strong UV absorbance for dual detection methods.- Expected high sensitivity in positive ion mode MS.- Extensive literature and standardized methods (e.g., EPA methods).- High sensitivity.- Good water solubility.- Stable derivatives.- Versatile for different separation techniques.
Disadvantages - Less established in literature compared to DNPH.- Potential for E/Z isomer formation.- Can form E/Z stereoisomers, complicating chromatography.- Reagent can react with ozone.- Less literature available compared to DNPH.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization and analysis. Below are representative protocols for the use of 4-cyanophenylhydrazine hydrochloride (4-CPH) for the derivatization of carbonyl compounds for LC-MS analysis.

Protocol 1: Derivatization of Carbonyl Standards for LC-MS Analysis

This protocol outlines the derivatization of a standard mixture of carbonyl compounds.

Materials and Reagents:

  • 4-Cyanophenylhydrazine Hydrochloride (4-CPH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (or Acetic Acid)

  • Hydrochloric Acid (HCl)

  • Carbonyl Compound Standards (e.g., formaldehyde, acetaldehyde, acetone)

Procedure:

  • Preparation of Derivatizing Reagent (4-CPH Solution): Accurately weigh 10 mg of 4-CPH and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. This solution should be prepared fresh daily and protected from light.

  • Preparation of Acid Catalyst: Prepare a 0.1 M HCl solution in acetonitrile.

  • Preparation of Carbonyl Standard Stock Solution: Prepare a stock solution of the carbonyl compound(s) of interest (e.g., 1 mg/mL in acetonitrile).

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.

    • Add 200 µL of the 1 mg/mL 4-CPH derivatizing reagent solution.

    • Add 50 µL of the 0.1 M HCl acid catalyst.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • Sample Preparation for LC-MS:

    • After incubation, allow the vial to cool to room temperature.

    • Add 650 µL of acetonitrile:water (50:50, v/v) containing 0.1% formic acid to bring the final volume to 1 mL.

    • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization and Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices.

Procedure:

  • Sample Preparation: Adjust the pH of 10 mL of the aqueous sample to approximately 3 with dilute HCl.

  • Derivatization: To the pH-adjusted sample, add 1 mL of the 1 mg/mL 4-CPH solution in acetonitrile and 100 µL of 1 M HCl. Mix well and allow the reaction to proceed at room temperature for 1 hour.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Load the entire derivatization mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the derivatized carbonyls with 2 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v) with 0.1% formic acid. The sample is now ready for LC-MS analysis.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved in the mass spectrometry analysis of this compound reaction products, the following diagrams have been generated using the Graphviz DOT language.

ReactionPathway cluster_reactants Reactants cluster_product Product 4-HBN This compound Hydrazone 4-Cyanophenylhydrazone 4-HBN->Hydrazone + H₂O Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Hydrazone caption Reaction of 4-HBN with a carbonyl compound.

Reaction of 4-HBN with a carbonyl compound.

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone derivative.

ExperimentalWorkflow Sample Sample containing Carbonyls Derivatization Derivatization with 4-HBN Sample->Derivatization SPE Solid-Phase Extraction (optional) Derivatization->SPE LCMS LC-MS/MS Analysis Derivatization->LCMS Direct Injection SPE->LCMS Data Data Analysis & Quantification LCMS->Data caption General workflow for carbonyl analysis.

General workflow for carbonyl analysis.

This workflow illustrates the key steps from sample preparation to data analysis in a typical experiment utilizing 4-HBN derivatization for carbonyl quantification.

FragmentationPathway M_H [M+H]⁺ (Protonated Hydrazone) Frag1 Loss of R• M_H->Frag1 Frag2 Loss of R'• M_H->Frag2 Frag3 Cleavage of N-N bond M_H->Frag3 Frag4 Benzonitrile fragment Frag3->Frag4 caption Plausible fragmentation of a 4-HBN hydrazone.

Plausible fragmentation of a 4-HBN hydrazone.

In tandem mass spectrometry (MS/MS), the protonated hydrazone derivative typically undergoes fragmentation through several key pathways. Common losses include the alkyl or aryl substituents (R and R') from the original carbonyl compound and cleavage of the N-N bond, leading to the formation of a stable benzonitrile-containing fragment ion. These characteristic fragmentation patterns are crucial for the selective and confident identification of the derivatized carbonyls.

References

Alternative reagents to 4-Hydrazinylbenzonitrile for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. The classical Knorr synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, has long been a mainstay for constructing this critical heterocycle. However, the reliance on specific hydrazine reagents, such as 4-hydrazinylbenzonitrile, can present limitations in terms of commercial availability, stability, or the accessible scope of functionalization. This guide provides an objective comparison of alternative reagents and synthetic strategies for pyrazole synthesis, supported by experimental data, to empower researchers in selecting the most suitable methodology for their drug discovery endeavors.

Performance Comparison of Alternative Pyrazole Synthesis Strategies

The choice of synthetic route significantly influences the yield, regioselectivity, and functional group tolerance of the resulting pyrazole products. The following table summarizes the performance of several prominent alternatives to the traditional hydrazine-based approach.

Alternative Reagent/Method Reaction Partner(s) Key Features Typical Reaction Conditions Typical Yield (%)
Tosylhydrazones Terminal AlkynesHydrazine-free [3+2] cycloaddition; In-situ generation of diazo compounds; High regioselectivity.Base (e.g., t-BuOK), Solvent (e.g., Pyridine), optional 18-crown-6, 0 °C to rt.[1][2]70-95%[1][2]
Diazo Compounds AlkynesDirect 1,3-dipolar cycloaddition; Catalyst-free thermal conditions are often effective; High atom economy.Heating, solvent-free or in a high-boiling solvent.[3][4]High (often >90%)[3]
Sulfonyl Hydrazides EnaminonesTransition-metal-free; Forms 4-sulfonylpyrazoles; Mild reaction conditions.I₂, TBHP, NaHCO₃, rt.[5]Moderate to Good
Sydnones Alkynes (e.g., DMAD)1,3-dipolar cycloaddition leading to 1,4-disubstituted pyrazoles.Toluene or Xylene, heat.[6][7]Good[7]
Multicomponent Reactions (MCRs) Aldehydes, Ketones, Malononitrile, Hydrazine sourceOne-pot synthesis of highly substituted pyrazoles; High efficiency and molecular diversity.Varied, often catalyzed by acids, bases, or metal catalysts.[8][9][10]Good to Excellent[8][9]

Experimental Protocols for Key Alternative Methods

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for two of the highlighted alternative strategies.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes[1][2]

This protocol describes a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • 18-crown-6 (0.5 equiv)

  • Pyridine (solvent)

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine at 0 °C, add 18-crown-6.

  • Add potassium tert-butoxide in one portion.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Catalyst-Free Synthesis of Pyrazoles via [3+2] Cycloaddition of Diazo Compounds and Alkynes[3]

This protocol outlines a green and efficient method for pyrazole synthesis under solvent-free conditions.

Materials:

  • α-Diazocarbonyl compound (1.0 equiv)

  • Alkyne (1.0-1.2 equiv)

Procedure:

  • In a reaction vessel, mix the α-diazocarbonyl compound and the alkyne.

  • Heat the mixture with stirring at a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • The reaction is typically complete within a few hours.

  • For many combinations of reactants, the resulting pyrazole product is obtained in high purity without the need for further purification. If necessary, the product can be purified by crystallization or column chromatography.

Visualizing an Alternative Synthetic Workflow

The following diagram illustrates a common and powerful alternative to traditional hydrazine-based pyrazole synthesis: the [3+2] cycloaddition of an in-situ generated diazo compound from a tosylhydrazone with an alkyne.

pyrazole_synthesis_workflow aldehyde Aldehyde/Ketone tosylhydrazone Tosylhydrazone aldehyde->tosylhydrazone tosylhydrazine Tosylhydrazine tosylhydrazine->tosylhydrazone base Base (e.g., t-BuOK) tosylhydrazone->base diazo Diazo Compound (in-situ) base->diazo Deprotonation & Elimination cycloaddition [3+2] Cycloaddition diazo->cycloaddition alkyne Alkyne alkyne->cycloaddition pyrazoline Pyrazoline Intermediate cycloaddition->pyrazoline oxidation Oxidation/Aromatization pyrazoline->oxidation pyrazole Substituted Pyrazole oxidation->pyrazole

Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.

This guide provides a starting point for exploring alternatives to this compound for pyrazole synthesis. The choice of the optimal reagent and methodology will depend on the specific target molecule, desired substitution pattern, and available starting materials. The provided data and protocols aim to facilitate this selection process and empower the design of efficient and versatile synthetic routes in drug discovery and development.

References

A comparative study of different substituted hydrazines in cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a hydrazine derivative is a critical determinant in the outcome of cyclization reactions, profoundly influencing reaction pathways, yields, and the physicochemical properties of the resulting heterocyclic products. Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the performance of various substituted hydrazines in key cyclization reactions, supported by experimental data and detailed protocols to inform reagent selection in synthetic chemistry.

Performance Comparison in Key Cyclization Reactions

The utility of substituted hydrazines is most prominently featured in the synthesis of vital nitrogen-containing heterocycles such as indoles and pyrazoles. The nature of the substituent on the hydrazine—be it aryl, alkyl, or a group with significant steric or electronic influence—directly impacts the reaction's efficiency and selectivity.

Fischer Indole Synthesis

A cornerstone reaction in organic chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.[1] The choice of arylhydrazine is crucial for the final indole structure.

Pyrazole Synthesis

Pyrazoles are typically synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity.[2] The substituent on the hydrazine dictates which nitrogen atom becomes N1 of the pyrazole ring and can influence the regioselectivity of the reaction.

Table 1: Comparative Performance of Substituted Hydrazines in Cyclization Reactions

Hydrazine DerivativeSubstituent TypeKey Characteristics & Performance in CyclizationTypical Yields
Phenylhydrazine ArylStandard reagent for Fischer indole synthesis.[1] Generally provides good yields. The electronic nature of substituents on the phenyl ring can modulate reactivity.Good to Excellent
Methylhydrazine AlkylIn pyrazole synthesis, can lead to mixtures of regioisomers due to the small size of the alkyl group.[2]Moderate to Good
1-Adamantylhydrazine Bulky AlkylThe sterically demanding adamantyl group can direct cyclization to yield the less hindered regioisomer.[1] The reaction rate may be slower compared to less bulky hydrazines.[1]Variable
Hydrazines with Electron-Donating Groups Electronically ModifiedEnhance reaction yields in certain catalyzed cyclizations, such as the rhodium-catalyzed synthesis of pyrazoles.[3]Up to 88%[3]
Hydrazines with Electron-Withdrawing Groups Electronically ModifiedTend to reduce reaction efficiency and yields in catalyzed cyclizations.[3]Lower

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for the synthesis of pyrazoles and indoles.

Protocol 1: General Synthesis of Substituted Pyrazoles via Rhodium-Catalyzed Addition-Cyclization

This protocol is based on a method for synthesizing highly substituted pyrazoles from hydrazines and alkynes.[3]

Materials:

  • Substituted hydrazine (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Cp*RhCl2]2 catalyst (2.5 mol%)

  • NaOAc (20 mol%)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a sealed reaction vessel, add the substituted hydrazine, [Cp*RhCl2]2, and NaOAc.

  • Add acetonitrile (MeCN) as the solvent.

  • Add the alkyne to the mixture.

  • Heat the reaction mixture at 60°C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the highly substituted pyrazole.

Protocol 2: Fischer Indole Synthesis

This is a classic protocol for synthesizing an indole from an arylhydrazine.[1]

Materials:

  • Arylhydrazine (e.g., Phenylhydrazine) (1.0 equiv)

  • Carbonyl compound (e.g., a ketone or aldehyde) (1.0 equiv)

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Hydrazone Formation: Dissolve the arylhydrazine and the carbonyl compound in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., acetic acid) and stir the mixture, often at room temperature or with gentle heating, until the hydrazone precipitates or formation is complete.

  • Cyclization: Isolate the crude hydrazone. Add the hydrazone to the cyclizing agent (e.g., polyphosphoric acid) at an elevated temperature.

  • Maintain the temperature and stir for the required reaction time.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the resulting indole by chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex chemical processes.

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl B Arylhydrazone Formation A->B Condensation C Protonation B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement (Claisen-like) C->D E Rearomatization D->E F Cyclization (Nucleophilic Attack) E->F G Elimination of Ammonia F->G H Indole Product G->H

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Pyrazole_Synthesis sub Substituted Hydrazine + 1,3-Dicarbonyl add Nucleophilic Addition (Hydrazine on Carbonyl) sub->add inter Hydrazone Intermediate add->inter cyc Intramolecular Condensation inter->cyc dehyd Dehydration cyc->dehyd prod Pyrazole Product dehyd->prod

Caption: General mechanism for Knorr-type pyrazole synthesis.

Experimental_Workflow start Combine Hydrazine Derivative, Substrate, and Catalyst in Solvent react Heat and Stir Reaction Mixture start->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Reaction Quench and Aqueous Work-up monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: A typical experimental workflow for a cyclization reaction.

Conclusion

The selection of a substituted hydrazine for a cyclization reaction is a strategic decision with significant consequences for the reaction's success.

  • Arylhydrazines remain the workhorse for classical reactions like the Fischer indole synthesis.

  • Alkylhydrazines are effective for pyrazole synthesis, though regioselectivity can be a challenge with smaller alkyl groups.[2]

  • Sterically bulky hydrazines , such as 1-adamantylhydrazine, offer a valuable tool for controlling regioselectivity by directing the reaction towards the less sterically hindered product.[1]

  • Electronic effects play a crucial role, with electron-donating groups on the hydrazine generally enhancing yields in catalyzed reactions, while electron-withdrawing groups tend to have the opposite effect.[3]

This comparative guide underscores the necessity of considering both steric and electronic properties of the hydrazine substituent to optimize the synthesis of target heterocyclic molecules. By leveraging this understanding, researchers can more effectively design synthetic routes and achieve desired outcomes in drug discovery and development.

References

A Comparative Guide to Monitoring Reactions of 4-Hydrazinylbenzonitrile: TLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient monitoring of chemical reactions is paramount to ensuring optimal yields, purity, and timely completion. When 4-Hydrazinylbenzonitrile is utilized as a key starting material in the synthesis of various heterocyclic compounds, such as indoles and pyrazoles, Thin-Layer Chromatography (TLC) serves as a rapid and accessible monitoring tool. This guide provides a comparative analysis of TLC with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring these reactions.

Comparison of Reaction Monitoring Techniques

The choice of an analytical method for reaction monitoring depends on the specific requirements of the synthesis, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation.

TechniquePrincipleSpeedCostData QualityThroughput
TLC Differential partitioning of components between a stationary phase and a mobile phase.Very FastLowQualitative/Semi-QuantitativeHigh
HPLC High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.ModerateHighQuantitativeHigh (with autosampler)
UV-Vis Measurement of the absorption of light by chromophores in the reaction mixture.FastLowQuantitative (for specific components)High
NMR Analysis of the magnetic properties of atomic nuclei to provide structural information.SlowVery HighQuantitative and StructuralLow

TLC Monitoring of a Representative Reaction: Fischer Indole Synthesis

The Fischer indole synthesis is a classic reaction where this compound reacts with a ketone or aldehyde to form a substituted indole. TLC is an invaluable tool for monitoring the consumption of the starting materials and the formation of the product.[1]

Experimental Protocol for TLC Monitoring
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: At the start of the reaction (t=0), dissolve a small amount of the starting materials (this compound and the carbonyl compound) in a suitable solvent (e.g., ethanol). As the reaction progresses, take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Spotting: Using a capillary tube, spot the initial reaction mixture, the co-spot (a mixture of the starting material and the reaction aliquot), and the reaction aliquot on the origin line.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30:70 ethyl acetate/hexane). The choice of solvent will depend on the polarity of the specific reactants and products.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm). The aromatic nature of the reactants and products allows for their detection.[2]

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Interpreting TLC Results

The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values in a given solvent system.

CompoundTypical Rf Value (30:70 EtOAc/Hexane)Appearance under UV (254 nm)
This compound~ 0.3 - 0.4Dark spot
Carbonyl Compound (e.g., Cyclohexanone)~ 0.6 - 0.7Dark spot
Indole Product~ 0.5 - 0.6Dark spot

Note: These Rf values are illustrative and can vary depending on the specific carbonyl compound used and the exact TLC conditions.

TLC_Workflow A Prepare TLC Plate B Spot Starting Material (SM), Co-spot (SM + Rxn), and Reaction Mixture (Rxn) A->B C Develop Plate in Solvent Chamber B->C D Visualize Under UV Light C->D E Analyze Spot Progression (Disappearance of SM, Appearance of Product) D->E

TLC Monitoring Workflow

Alternative Monitoring Techniques: A Comparison

While TLC is excellent for rapid, qualitative analysis, other techniques offer more detailed and quantitative information.

High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution separation and accurate quantification of reaction components.[2]

Experimental Protocol for HPLC Monitoring:

  • System Preparation: Use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water.

  • Sample Preparation: Dilute aliquots of the reaction mixture with the mobile phase.

  • Analysis: Inject the samples into the HPLC system. Monitor the elution of compounds using a UV detector.

  • Data Interpretation: The retention time and peak area of each component are used to identify and quantify the starting materials, intermediates, and products.

CompoundTypical Retention Time (minutes)
This compound3.5
Carbonyl Compound5.2
Indole Product6.8

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and are provided for illustrative purposes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the reaction by observing changes in the absorbance at specific wavelengths corresponding to the consumption of reactants or the formation of products, particularly if the product has a unique chromophore.

Experimental Protocol for UV-Vis Monitoring:

  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) for the starting materials and the expected product.

  • Measurement: At regular intervals, take an aliquot of the reaction mixture, dilute it to an appropriate concentration, and measure its absorbance spectrum.

  • Analysis: Plot the change in absorbance at a specific wavelength over time to determine the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for in-situ reaction monitoring.

Experimental Protocol for NMR Monitoring:

  • Sample Preparation: The reaction is carried out directly in an NMR tube using a deuterated solvent.

  • Data Acquisition: ¹H NMR spectra are acquired at regular intervals throughout the reaction.

  • Analysis: The disappearance of proton signals corresponding to the reactants and the appearance of new signals for the product are monitored. The integration of these signals can provide quantitative data on the reaction progress.[3]

Reaction_Monitoring_Comparison cluster_TLC TLC cluster_HPLC HPLC cluster_UVVis UV-Vis cluster_NMR NMR TLC Qualitative Rapid Low Cost HPLC Quantitative High Resolution Moderate Speed UVVis Quantitative (specific chromophores) Fast Low Cost NMR Quantitative & Structural In-situ Monitoring Slow & High Cost Reaction Reaction of This compound Reaction->TLC Reaction->HPLC Reaction->UVVis Reaction->NMR

Comparison of Monitoring Techniques

Conclusion

For routine monitoring of reactions involving this compound, TLC is an exceptionally useful and efficient technique. It provides a quick and cost-effective way to determine the endpoint of a reaction. However, for more detailed kinetic studies, optimization of reaction conditions, or when precise quantitative data is required, HPLC is the superior method. UV-Vis and NMR spectroscopy offer complementary information, with UV-Vis being suitable for rapid kinetic analysis of chromophoric species and NMR providing invaluable in-situ structural and quantitative data, albeit at a higher cost and lower throughput. The choice of the most appropriate monitoring technique will ultimately be dictated by the specific goals and available resources of the research or development project.

References

Quantitative Analysis of 4-Hydrazinylbenzonitrile: A Comparative Guide to Chromatographic Methods with Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 4-Hydrazinylbenzonitrile is critical. This guide provides a comparative overview of two robust analytical techniques for the quantitative analysis of this compound utilizing an internal standard: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is a widely accepted practice to improve precision and accuracy by correcting for variations in sample injection volume and potential sample loss during preparation.[1][2]

The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.[3] This guide presents detailed, realistic experimental protocols and validation parameters based on established principles for similar aromatic hydrazine compounds, adhering to International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of RP-HPLC with UV detection and GC-MS for the analysis of this compound.

Parameter RP-HPLC with UV Detection GC-MS with Derivatization
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.
Instrumentation HPLC system with UV detector.GC system with Mass Spectrometer.
Sample Preparation Dissolution in a suitable solvent.Derivatization followed by dissolution.
Specificity Good, can resolve impurities based on retention time.Excellent, based on mass fragmentation patterns.
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 3%

Experimental Protocols

Method 1: Quantitative Analysis by RP-HPLC with UV Detection

This method describes the determination of this compound in a drug substance using RP-HPLC with an internal standard.

1. Materials and Reagents:

  • This compound (Reference Standard)

  • 4-Chlorobenzonitrile (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

2. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.01M Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Internal Standard Stock Solution (ISS): Accurately weigh and dissolve 25 mg of 4-Chlorobenzonitrile in 50 mL of methanol.

  • Standard Stock Solution (SSS): Accurately weigh and dissolve 25 mg of this compound reference standard in 50 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the SSS into a fixed concentration of the ISS and diluting with the mobile phase.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample, dissolve in 25 mL of methanol, add a fixed volume of the ISS, and dilute to 50 mL with the mobile phase.

4. Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms. Plot a calibration curve of the peak area ratio (this compound/Internal Standard) against the concentration of this compound. Determine the concentration of this compound in the sample from the calibration curve.

Method 2: Quantitative Analysis by GC-MS with Derivatization

Due to the polar nature and potential thermal instability of the hydrazinyl group, derivatization is often employed to improve chromatographic behavior and sensitivity in GC-MS analysis.[4]

1. Materials and Reagents:

  • This compound (Reference Standard)

  • 4-Bromobenzonitrile (Internal Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatizing Agent)

  • Dichloromethane (GC grade)

  • Pyridine (GC grade)

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

3. Derivatization and Sample Preparation:

  • Internal Standard Stock Solution (ISS): Accurately weigh and dissolve 10 mg of 4-Bromobenzonitrile in 100 mL of dichloromethane.

  • Standard Stock Solution (SSS): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of pyridine.

  • Derivatization of Standards and Samples: To 100 µL of the standard or sample solution, add 100 µL of the ISS and 200 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

4. Analysis: Inject the derivatized calibration standards and sample solutions into the GC-MS system. Monitor characteristic ions for the derivatized this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte and determine the concentration in the sample.

Method Validation Summary

Both analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5][6] The following table presents typical validation parameters.

Validation Parameter Acceptance Criteria Typical RP-HPLC Result Typical GC-MS Result
Specificity No interference from blank, placebo, or degradation products.Peak purity > 99.5%No co-eluting peaks at the monitored m/z.
Linearity (Correlation Coefficient, R²) ≥ 0.9990.99980.9995
Range 80-120% of the test concentration.20-60 µg/mL1-20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.5%99.8%
Precision (%RSD) Repeatability (n=6) ≤ 2.0%, Intermediate Precision ≤ 2.0%0.8%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL0.03 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in method parameters.RobustRobust

Visualizations

Quantitative_Analysis_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification Sample Weigh Sample Dissolve_Sample Dissolve Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve Standard Standard->Dissolve_Standard IS Prepare Internal Standard (IS) Spike_IS_Sample Spike IS into Sample IS->Spike_IS_Sample Spike_IS_Standard Spike IS into Standard IS->Spike_IS_Standard Dissolve_Sample->Spike_IS_Sample Dissolve_Standard->Spike_IS_Standard Dilute_Sample Dilute to Final Volume Spike_IS_Sample->Dilute_Sample Dilute_Standard Create Calibration Series Spike_IS_Standard->Dilute_Standard Inject Inject into Chromatograph (HPLC/GC) Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Detect (UV/MS) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte Concentration Ratio->Quantify Cal_Curve->Quantify

Caption: Workflow for quantitative analysis with an internal standard.

Method_Selection_Logic Start Start: Need to Quantify This compound Volatility Is the analyte thermally stable & volatile? Start->Volatility Matrix Is the sample matrix complex? Start->Matrix Derivatization Is derivatization feasible? Volatility->Derivatization No GCMS GC-MS Method Volatility->GCMS Yes Derivatization->GCMS Yes HPLC RP-HPLC Method Derivatization->HPLC No Matrix->HPLC No High_Sensitivity Is high sensitivity required? Matrix->High_Sensitivity Yes High_Sensitivity->GCMS Yes High_Sensitivity->HPLC No

Caption: Decision logic for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4-Hydrazinylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Hydrazinylbenzonitrile is critical for ensuring laboratory safety and environmental protection. This compound, which contains both a hydrazine and a nitrile functional group, is classified as hazardous. Adherence to the following procedural guidance is essential for the safe management and disposal of this chemical waste.

Immediate Safety and Handling

Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]

  • Protective Clothing: A laboratory coat or other suitable protective clothing must be worn to prevent skin contact.[1]

Hazard and Disposal Summary

The following table summarizes the key hazard classifications for this compound and the corresponding disposal recommendations.

Hazard ClassificationGHS Hazard Statement(s)Disposal Recommendation
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDispose of as hazardous waste in a designated, labeled, and sealed container.[1][4][5][6]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDo not dispose of down the drain or in regular trash.[1][5]
Skin Irritation (Category 2)H315: Causes skin irritationArrange for collection by a licensed hazardous waste disposal contractor.[1][5]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationHandle contaminated packaging in the same way as the substance itself.[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledStore waste away from incompatible materials such as strong oxidizing agents.[1][7]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationKeep the waste container tightly closed in a designated Satellite Accumulation Area (SAA).[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for waste collection, segregation, and preparation for final disposal.

1. Waste Collection and Segregation:

  • Container: Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, sealable container that is compatible with the chemical.[1]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][7]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[4]

  • Use an inert absorbent material for containment. Do not use combustible materials like sawdust.[8]

  • Collect the spilled material and place it in the designated hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.[7]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

  • Ensure the container is kept tightly closed except when adding waste.[1]

  • Regularly inspect the container for any signs of leaks or damage.[1]

4. Final Disposal:

  • Prohibited Actions: Never dispose of this compound down the drain or in the regular trash.[1]

  • Professional Disposal: The final disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1] This typically involves incineration at a permitted facility.[8][9]

Experimental Protocol: Chemical Neutralization (for consideration and consultation with EH&S)

While professional disposal is the standard, in some circumstances, chemical neutralization to a less hazardous substance may be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting and after a thorough risk assessment and approval from your institution's EH&S department. The following is a general guideline for the oxidation of the hydrazine moiety, a common method for treating hydrazine-containing waste.[2][9]

Objective: To oxidize the hazardous hydrazine group of this compound.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (e.g., household bleach, ~5% NaOCl) or Calcium hypochlorite.[2][10]

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste solution)

  • Fume hood

Procedure:

  • Dilution: In a large beaker inside a chemical fume hood, dilute the this compound waste with a large volume of water. The final concentration of the hydrazine compound should be low (e.g., <5%).[2]

  • Cooling: Place the beaker in an ice bath to manage the exothermic reaction.

  • Slow Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite solution dropwise to the diluted waste. The reaction between hydrazine and sodium hypochlorite yields nitrogen gas, water, and sodium chloride.[2]

  • Monitor Reaction: Monitor the reaction for signs of excessive heat generation or gas evolution. Adjust the addition rate of the oxidant accordingly.

  • Ensure Complete Reaction: Continue adding the oxidant until the reaction is complete. The absence of the hydrazine compound can be tested, but this requires specific analytical methods. A common practice is to add the oxidant in slight excess.

  • Neutralization and Disposal of Product: After the reaction is complete, the resulting solution may need to be neutralized (pH adjusted) before it can be disposed of as aqueous waste. Consult with your EH&S office for the proper disposal of the final solution , as it may still be subject to local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Labeled, Sealable Container ppe->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_cleanup Follow Spill Management Protocol: - Use inert absorbent - Avoid dust generation - Decontaminate area check_spill->spill_cleanup Yes store_waste Store Container in Designated Satellite Accumulation Area (SAA) check_spill->store_waste No spill_cleanup->collect_waste consult_ehs Consult with EH&S for Disposal Options store_waste->consult_ehs chem_treat Chemical Treatment Approved? consult_ehs->chem_treat perform_treat Perform Chemical Neutralization (Oxidation) per Approved Protocol chem_treat->perform_treat Yes prof_disposal Arrange for Professional Disposal via Licensed Contractor chem_treat->prof_disposal No dispose_treated Dispose of Treated Waste as per EH&S Guidance perform_treat->dispose_treated end End of Process dispose_treated->end prof_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydrazinylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydrazinylbenzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Exposure Limits

This compound is classified as an acute toxicant and irritant. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1][2][3] Due to its chemical structure containing a hydrazine group, it should be handled with extreme caution as a potential carcinogen and mutagen.[1][4]

Quantitative exposure limits for this compound have not been established. Therefore, it is prudent to adhere to the occupational exposure limits for its parent compounds, hydrazine and benzonitrile, to minimize risk.

SubstanceAgencyExposure LimitNotes
Hydrazine OSHA1 ppm (8-hour TWA)Permissible Exposure Limit (PEL)[1][5]
NIOSH0.03 ppm (2-hour Ceiling)Recommended Exposure Limit (REL)[1][5]
ACGIH0.01 ppm (8-hour TWA)Threshold Limit Value (TLV)[1][5]
Benzonitrile N/ANo established limitsSkin absorption is a significant route of exposure.[6]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory to ensure personnel safety and prevent contamination.

Engineering Controls
  • Ventilation: All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Designated Area: A specific area within the laboratory should be designated for the handling of this compound. This area must be clearly marked with appropriate hazard signs.[4][8]

  • Enclosed Balance: When weighing the powder, use an enclosed balance or a ventilated balance enclosure to contain any airborne particles.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling this compound.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[1][7]

  • Skin Protection:

    • Gloves: Wear double-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Inspect gloves for any signs of degradation or puncture before use.[4]

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required.[4]

    • Coveralls: For larger quantities or procedures with a higher risk of splashing, disposable chemical-resistant coveralls should be worn over the lab coat.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.[8]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.[11]

  • Weighing and Transfer:

    • If possible, use pre-weighed amounts to avoid handling the powder directly.[9]

    • When weighing is necessary, do so in a ventilated enclosure. Use a spatula to gently transfer the powder, avoiding the creation of dust.[7]

    • Close the container immediately after use.

  • In-Use:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid contact with strong oxidizing agents, as this may lead to a violent reaction.[8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use. A solution of 5% sodium hypochlorite followed by a water rinse can be effective for decontaminating surfaces that have come into contact with hydrazine compounds.[12]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Spill and Emergency Procedures
  • Minor Spill:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the laboratory immediately.[4]

    • Notify the institutional safety officer and emergency response team.

    • Prevent entry to the contaminated area.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[14]

Chemical Treatment of Hydrazine-Containing Waste

Due to the reactivity and toxicity of the hydrazine moiety, chemical neutralization of liquid waste is recommended before final disposal.

  • Dilution: Dilute the hydrazine-containing waste with water to a concentration of less than 5%.

  • Oxidation: Slowly add a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite to the diluted waste with stirring.[12][15] The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8.

  • Collection: The treated solution should be collected in a labeled hazardous waste container for final disposal by the institution's hazardous waste management service.

Final Disposal
  • All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[14]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weigh Compound prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Surfaces handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 disposal1 Chemical Treatment (if applicable) cleanup2->disposal1 disposal2 Store in Satellite Area disposal1->disposal2 disposal3 Arrange for Pickup disposal2->disposal3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydrazinylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.